Glucocerebrosidase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H23N5O4S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H23N5O4S/c31-35(32,19-7-8-22-23(16-19)34-15-14-33-22)30-12-10-29(11-13-30)25-20-5-1-2-6-21(20)27-24(28-25)18-4-3-9-26-17-18/h1-9,16-17H,10-15H2 |
InChI Key |
HXGUZRYTCIJSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Glucocerebrosidase Modulators
Disclaimer: Information regarding a specific molecule designated "Glucocerebrosidase-IN-2" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of inhibitors and modulators of the enzyme Glucocerebrosidase (GCase), which is the likely target of a compound with this nomenclature.
Introduction to Glucocerebrosidase (GCase)
Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide.[1] This catalytic activity is crucial for the breakdown of glycolipids within the cell.[2] GCase is a 497-amino acid protein with a molecular mass of approximately 59,700 Da.[2] Its optimal activity is observed at an acidic pH of 5.5, which is characteristic of the lysosomal environment.[2]
Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][3][4] Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease.[5][6] The critical role of GCase in cellular homeostasis has made it a key target for therapeutic intervention, with a focus on developing small molecule chaperones and enzyme activators.[7]
Catalytic Mechanism of Glucocerebrosidase
GCase belongs to the glycoside hydrolase family and employs a two-step acid/base catalysis mechanism to cleave the β-glycosidic linkage of glucosylceramide.[2] The active site of the enzyme is located within a TIM barrel domain and contains two critical glutamic acid residues: E340, which acts as the catalytic nucleophile, and E235, which serves as the acid/base catalyst.[2][1]
The catalytic cycle can be summarized as follows:
-
Glycosylation: The nucleophile E340 attacks the anomeric carbon of the glucose moiety of glucosylceramide. Simultaneously, E235 protonates the glycosidic oxygen, leading to the departure of the ceramide aglycone and the formation of a covalent glycosyl-enzyme intermediate.
-
Deglycosylation: A water molecule, activated by the now deprotonated E235, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing glucose and regenerating the active site for the next catalytic cycle.
Cellular Trafficking and Activation of GCase
The proper functioning of GCase is dependent on its correct trafficking from the endoplasmic reticulum (ER) to the lysosome and its interaction with cofactors.
-
ER to Lysosome Transport: Newly synthesized GCase is transported from the ER to the lysosome via the lysosomal integral membrane protein-2 (LIMP-2).[6][8] This transport is independent of the mannose-6-phosphate pathway, which is a common route for many other lysosomal enzymes.[2][1] Progranulin (PGRN) and heat shock protein 70 (HSP70) have also been identified as factors that facilitate this transport process.[1]
-
Lysosomal Activation: Within the acidic environment of the lysosome, GCase dissociates from LIMP-2.[9] For maximal catalytic activity, GCase requires the presence of the activator protein Saposin C and negatively charged lipids.[2] Saposin C is thought to help in presenting the glucosylceramide substrate to the active site of GCase.[2]
Mechanism of Action of GCase Inhibitors
GCase inhibitors are broadly classified based on their mechanism of interaction with the enzyme.
-
Active-Site Directed Inhibitors: These are often substrate analogs that bind to the active site of GCase.
-
Competitive Inhibitors: These molecules reversibly bind to the active site, competing with the natural substrate. Examples include deoxynojirimycin (DNJ) and isofagomine (IFG).[10]
-
Irreversible Inhibitors: These compounds form a covalent bond with one of the catalytic residues in the active site, leading to permanent inactivation of the enzyme. Conduritol B epoxide (CBE) is a well-known irreversible inhibitor that covalently binds to the catalytic nucleophile E340.[2][1]
-
-
Non-competitive Inhibitors/Allosteric Modulators: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects catalytic activity.
-
Pharmacological Chaperones: Some inhibitors, particularly competitive inhibitors at sub-inhibitory concentrations, can act as pharmacological chaperones. They bind to and stabilize the correctly folded conformation of mutant GCase in the ER, facilitating its trafficking to the lysosome and preventing its premature degradation. Nonyl-DNJ is an example of such a chaperone.[3]
Quantitative Data on GCase Inhibition
The following table summarizes kinetic parameters for GCase and inhibition constants for some known inhibitors.
| Compound | Type | Ki | IC50 | Notes |
| Isofagomine (IFG) | Competitive Inhibitor | 2.9 ± 0.1 nM | [10] | |
| Deoxynojirimycin (DNJ) | Competitive Inhibitor | 0.13 ± 0.01 µM | [10] | |
| Glucoimidazole (GIM) | Competitive Inhibitor | 0.34 ± 0.03 µM | [10] | |
| D-glucose | Competitive Inhibitor | 4.0 ± 0.3 mM | [10] | |
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | Specifically and irreversibly inhibits GCase.[2] | ||
| N-(n-nonyl)deoxynojirimycin | Pharmacological Chaperone | [3] |
Experimental Protocols for Assessing GCase Activity
Several assay formats are available to measure GCase activity and screen for inhibitors.
Fluorogenic Substrate-Based Assays
These are the most common methods for high-throughput screening.[7][3][11]
-
Principle: An artificial substrate consisting of a glucose analog linked to a fluorophore is used. Cleavage of the substrate by GCase releases the fluorophore, which can be detected by a fluorescence plate reader.[7][11]
-
Common Substrates:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG): The product, 4-methylumbelliferone (4-MU), has a pKa of ~8, requiring a stop solution to raise the pH to ~10 for optimal fluorescence detection (emission at ~440 nm).[7][11]
-
Resorufin-β-D-glucopyranoside: The product, resorufin, has a pKa of ~6, which is close to the assay buffer pH, eliminating the need for a stop solution. It has a red-shifted fluorescence emission (~610 nm), which reduces interference from autofluorescent compounds.[3][11]
-
-
General Protocol:
-
Prepare assay buffer (e.g., citrate/phosphate buffer, pH 5.5) containing a detergent (e.g., sodium taurocholate) to maintain enzyme activity.
-
Add recombinant GCase enzyme or cell lysate to the wells of a microplate.
-
Add test compounds (potential inhibitors) at various concentrations.
-
Incubate for a defined period.
-
Add the fluorogenic substrate and incubate.
-
(For 4-MUG) Add a stop solution (e.g., glycine-NaOH, pH 10.4).
-
Read the fluorescence on a plate reader.
-
Natural Substrate-Based Assays
These assays provide a more physiologically relevant assessment of GCase activity.
-
Principle: The natural substrate, glucosylceramide, is used, and the production of either glucose or ceramide is measured.[7][11]
-
Amplex Red Coupled Assay:
-
GCase hydrolyzes glucosylceramide to glucose and ceramide.
-
The released glucose is oxidized by glucose oxidase, producing hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase, H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin.
-
-
Tandem Mass Spectrometry (MS/MS) Assay: This method uses a synthetic, labeled glucosylceramide substrate and measures the production of the labeled ceramide product by MS/MS. This assay is highly specific and can eliminate false positives observed in fluorescence assays.[12]
In Situ Live-Cell Assays
These assays measure GCase activity within the lysosome of living cells.
-
Principle: A cell-permeable substrate, such as 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu), is used. This probe enters the cell and is trafficked to the lysosome, where GCase cleaves it to release fluorescein. The intracellular fluorescence intensity, measured by flow cytometry or high-content imaging, is proportional to GCase activity.[8]
Conclusion
Glucocerebrosidase is a well-characterized lysosomal enzyme with a critical role in cellular lipid metabolism. Its dysfunction is implicated in serious human diseases, making it an important therapeutic target. Understanding the catalytic mechanism, cellular trafficking, and modes of inhibition of GCase is fundamental for the rational design and development of novel modulators. A variety of robust in vitro and cell-based assays are available to quantify GCase activity and evaluate the potency and mechanism of action of potential therapeutic compounds.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 9. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial β-Glucosidase Reveals the Structural and Functional Basis of Genetic Defects in Human Glucocerebrosidase 2 (GBA2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandem mass spectrometry assay of β-glucocerebrosidase activity in dried blood spots eliminates false positives detected in fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ambroxol as a Pharmacological Chaperone for Glucocerebrosidase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, lead to Gaucher disease and represent a significant genetic risk factor for Parkinson's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and experimental evaluation of Ambroxol as a GCase modulator. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for lysosomal storage and neurodegenerative disorders.
Introduction: The Discovery of Ambroxol as a GCase Chaperone
Ambroxol was identified as a potential enzyme enhancement agent for GCase through a screening of a library of 1,040 FDA-approved drugs.[1] The screening utilized a thermal denaturation assay with wild-type GCase, which identified Ambroxol's ability to stabilize the enzyme.[1] This discovery highlighted the potential for repurposing existing drugs for new therapeutic indications, particularly in the realm of rare genetic disorders.
Mechanism of Action
Ambroxol functions as a pharmacological chaperone for GCase through a pH-dependent, mixed-type inhibitory mechanism.[1][2]
-
In the Endoplasmic Reticulum (ER): At the neutral pH of the ER, Ambroxol binds to and stabilizes mutant GCase, facilitating its proper folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[2][3] This chaperone activity allows for the successful trafficking of the stabilized GCase to the lysosome.
-
In the Lysosome: Within the acidic environment of the lysosome, Ambroxol's inhibitory activity is significantly reduced, allowing the chaperoned GCase to dissociate and become active in its substrate metabolism.[1][2]
Modeling studies suggest that Ambroxol interacts with both active and non-active site residues of GCase, consistent with its mixed-type inhibition.[1]
Chemical Synthesis of Ambroxol
As an established pharmaceutical agent, the synthesis of Ambroxol is well-documented in chemical literature. A common synthetic route is outlined below:
Quantitative Data Summary
The following tables summarize the quantitative effects of Ambroxol on GCase activity and protein levels as reported in various studies.
| Cell Line/Model | Ambroxol Concentration | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| N370S/N370S GD Fibroblasts | 5-60 µM | Significant enhancement | [1] |
| N370S/N370S GD Lymphoblasts | 30 µM | ~2-fold | [1] |
| F213I/L444P GD Fibroblasts | 5-60 µM | Significant enhancement | [1] |
| L444P/L444P GD Fibroblasts | Not specified | No significant increase | [1] |
| Patient Fibroblasts (p.R398L) | 10 µM | Up to 57% of wild-type | [4] |
| Mouse Cortical Neurons | 10 µM | 39% increase | [5] |
| Mouse Cortical Neurons | 30 µM | 47% increase | [5] |
| Cynomolgus Monkey Brain (100mg) | 28 days | 16-24% increase in various regions | [6] |
| Cell Line/Model | Ambroxol Concentration | Fold Increase in GCase Protein Level (Mean ± SEM) | Reference |
| N370S/N370S GD Fibroblasts | 60 µM | Significant increase in lysosomal fraction | [1] |
| Patient Fibroblasts | Not specified | Increased lysosomal fraction | [3] |
| Mouse Cortical Neurons | 30 µM | 56% increase in LIMP2 levels | [5] |
Key Experimental Protocols
GCase Activity Assay in Cell Lysates
This protocol is adapted from studies evaluating the effect of Ambroxol on GCase activity in patient-derived fibroblasts.
Materials:
-
Patient-derived fibroblasts
-
Ambroxol hydrochloride
-
Cell lysis buffer (e.g., 0.9% NaCl, 0.01% Triton-X100)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
0.1 M citrate-phosphate buffer, pH 5.2
-
Stop buffer (e.g., 0.4 M glycine-NaOH, pH 10.7)
-
Fluorometer
Procedure:
-
Culture patient-derived fibroblasts in the presence of varying concentrations of Ambroxol for a specified period (e.g., 4-5 days).
-
Harvest and lyse the cells to obtain whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Incubate a standardized amount of cell lysate with the 4-MUG substrate in the citrate-phosphate buffer at 37°C.
-
Stop the enzymatic reaction by adding the high pH stop buffer.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.
-
Calculate GCase activity relative to the protein concentration.
Immunofluorescence Staining for GCase Localization
This protocol is used to visualize the subcellular localization of GCase and assess its trafficking to the lysosome.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Glucocerebrosidase-IN-2 for the Treatment of Gaucher Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes, particularly in macrophages. Pharmacological chaperones that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and restore its enzymatic function represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the target validation for Glucocerebrosidase-IN-2, a quinazoline-based GCase inhibitor, as a potential pharmacological chaperone for Gaucher disease. This document details the underlying biology, key experimental methodologies for target validation, and data presentation frameworks.
Introduction to Gaucher Disease and Glucocerebrosidase
Gaucher disease is the most common lysosomal storage disorder, with a spectrum of clinical presentations ranging from non-neuronopathic (Type 1) to acute and chronic neuronopathic forms (Type 2 and Type 3). The accumulation of GlcCer and GlcSph in various tissues leads to hepatosplenomegaly, hematological abnormalities, bone disease, and, in neuronopathic forms, severe neurological complications. The genetic basis of Gaucher disease lies in over 500 identified mutations in the GBA1 gene, many of which are missense mutations that cause misfolding of the GCase enzyme. This misfolding leads to retention and degradation of the enzyme in the endoplasmic reticulum (ER), preventing its transit to the lysosome where it is required for substrate degradation.
Mutations in GBA1 are also the most significant genetic risk factor for Parkinson's disease, highlighting the critical role of GCase in cellular homeostasis beyond lysosomal storage. The therapeutic rationale for pharmacological chaperones is to rescue these misfolded, yet potentially functional, GCase variants. By binding to the mutant enzyme, these small molecules can stabilize its conformation, allowing it to pass the ER quality control, traffic to the lysosome, and exert its catalytic activity.
This compound: A Quinazoline-Based Pharmacological Chaperone
This compound belongs to a class of quinazoline analogues identified as inhibitors of GCase. While seemingly counterintuitive, the inhibitory activity at the neutral pH of the ER is key to its chaperoning function. By binding to the active site in the ER, it stabilizes the enzyme. Upon reaching the acidic environment of the lysosome (pH ~5), the binding affinity of many chaperones decreases, allowing the substrate to access the active site.
Mechanism of Action of Pharmacological Chaperones
The proposed mechanism for pharmacological chaperones like this compound involves several key steps.
Caption: Proposed mechanism of action for this compound as a pharmacological chaperone.
Target Validation Workflow
Validating GCase as a target for this compound in Gaucher disease involves a multi-step process encompassing in vitro biochemical assays, cell-based models, and preclinical animal studies.
Caption: A streamlined workflow for the target validation of a GCase pharmacological chaperone.
Quantitative Data Summary
While comprehensive public data for this compound is limited, the following tables illustrate the expected data presentation for a GCase pharmacological chaperone based on available information for quinazoline analogues and other chaperones.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | GCase Inhibition (AC50, µM) | GCase Thermal Stabilization (ΔTm, °C) | Selectivity vs. other Glycosidases |
| This compound | 25.29 (N370S mutant) | Data not publicly available | Data not publicly available |
| Quinazoline Analog 1 | 0.008 (Wild-Type) | +5.2 | High |
| Ambroxol | ~10-100 (pH dependent) | Data available in literature | Moderate |
| Isofagomine | 0.06 | +10.5 | High |
Data for Quinazoline Analog 1 and Isofagomine are representative of potent GCase inhibitors/chaperones.
Table 2: Cellular Activity of GCase Chaperones in Gaucher Patient-Derived Cells
| Compound | Cell Type | GCase Activity Increase (Fold Change) | GCase Protein Level Increase (Fold Change) | GlcCer Reduction (%) | GlcSph Reduction (%) |
| Quinazoline Analog | N370S Fibroblasts | ~1.5 - 2.0 | ~1.5 | Data not publicly available | Data not publicly available |
| NCGC607 | GD1 iPSC-Neurons | >2 | Significant Increase | Significant Reduction | Significant Reduction |
| Ambroxol | N370S Fibroblasts | ~1.5 | ~1.5 | ~20-30 | Data not publicly available |
Data for NCGC607 and Ambroxol are illustrative of the expected effects of a functional pharmacological chaperone.
Detailed Experimental Protocols
Glucocerebrosidase Activity Assay (4-MUG Substrate)
This fluorometric assay measures the enzymatic activity of GCase by monitoring the cleavage of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to produce the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Cell or tissue lysates
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer.
-
Stop Buffer: 1 M Glycine, pH 12.5.
-
4-Methylumbelliferone (4-MU) standard solution.
-
Black 96-well plates.
-
Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~445-460 nm).
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer (e.g., 1% Triton X-100).
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Add 10-20 µg of protein lysate to each well of a black 96-well plate.
-
To determine GCase-specific activity, include control wells with the GCase inhibitor conduritol-β-epoxide (CBE).
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding an equal volume of stop buffer.
-
Measure the fluorescence intensity using a plate reader.
-
Generate a standard curve using the 4-MU standard solution to quantify the amount of product formed.
-
Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.
Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by LC-MS/MS
This method allows for the sensitive and specific quantification of the primary GCase substrates that accumulate in Gaucher disease.
Materials:
-
Cell pellets or tissue homogenates.
-
Internal standards (e.g., isotopically labeled GlcCer and GlcSph).
-
Solvents for extraction (e.g., methanol, acetone, DMSO).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cell pellets.
-
Add internal standards to the homogenate.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids. A significant challenge is the chromatographic separation of GlcCer and GlcSph from their more abundant isobaric galactosyl epimers.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable HPLC column (e.g., HILIC) to achieve chromatographic separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for each GlcCer and GlcSph species and their internal standards.
-
-
Data Analysis:
-
Generate standard curves for each analyte.
-
Calculate the concentration of GlcCer and GlcSph in the samples based on the peak area ratios of the analyte to the internal standard.
-
Generation of iPSC-Derived Macrophages from Gaucher Disease Patients
Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into macrophages, providing a physiologically relevant cell model to study Gaucher disease pathophysiology and test therapeutic compounds.
Materials:
-
Gaucher patient-derived iPSCs.
-
Defined media and cytokines for hematopoietic differentiation (e.g., BMP4, VEGF, SCF, M-CSF).
-
Cell culture plates and reagents.
-
Flow cytometer and antibodies for macrophage markers (e.g., CD14, CD163).
Procedure:
-
Hematopoietic Differentiation:
-
Culture iPSCs to form embryoid bodies (EBs).
-
Treat EBs with a cocktail of cytokines to induce hematopoietic progenitor formation.
-
-
Macrophage Differentiation:
-
Collect hematopoietic progenitors and culture them in media containing M-CSF to promote differentiation into macrophages.
-
-
Characterization:
-
Confirm macrophage phenotype by morphology and flow cytometry for macrophage-specific cell surface markers.
-
Validate the Gaucher phenotype by measuring GCase activity and substrate accumulation as described in the protocols above.
-
Conclusion
The validation of this compound as a therapeutic target for Gaucher disease follows a structured pathway from initial biochemical characterization to evaluation in complex cellular and preclinical models. The quinazoline scaffold has shown promise in yielding potent GCase modulators with chaperone activity. While specific data for this compound is not extensively available in the public domain, the experimental framework outlined in this guide provides a robust methodology for its evaluation and for the broader field of pharmacological chaperone development for Gaucher disease and related synucleinopathies. The successful advancement of such compounds holds the potential to offer a much-needed oral therapy that can address both the systemic and neurological manifestations of these debilitating disorders.
The Role of Glucocerebrosidase Inhibition in Lysosomal Storage Disorders: A Technical Guide to Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded substrates within lysosomes, leading to cellular dysfunction and multi-systemic pathology.[1] Gaucher disease, the most common LSD, results from mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase).[2][3] GCase is responsible for the hydrolysis of the glycosphingolipid glucocerebroside into glucose and ceramide.[4] Deficient GCase activity leads to the accumulation of glucocerebroside, primarily within macrophages, giving rise to the characteristic "Gaucher cells."[4] This accumulation drives the clinical manifestations of the disease, including hepatosplenomegaly, hematological abnormalities, and bone disease.[2] In neuronopathic forms of Gaucher disease, glucocerebroside accumulation also affects the central nervous system.[2]
While the term "Glucocerebrosidase-IN-2" does not correspond to a publicly documented specific molecule, the study of GCase inhibitors is crucial for understanding the pathophysiology of Gaucher disease and for the development of cellular and animal models of the disease. One of the most well-characterized and widely used GCase inhibitors is Conduritol B Epoxide (CBE). This technical guide will provide an in-depth overview of CBE, its mechanism of action, and its application in the study of lysosomal storage disorders.
Conduritol B Epoxide: A Potent Irreversible Inhibitor of Glucocerebrosidase
Conduritol B epoxide (CBE) is a mechanism-based, irreversible inhibitor of β-glucocerebrosidase.[4] Structurally, it is a glucose analog that specifically targets the active site of GCase.[4] This specificity allows for the targeted inhibition of GCase activity, making CBE an invaluable tool for researchers.
Mechanism of Action
CBE acts as a suicide inhibitor. It binds to the active site of GCase, where the enzyme's catalytic machinery cleaves the epoxide ring of CBE.[4] This reaction results in the formation of a stable, covalent bond between CBE and a key catalytic residue in the GCase active site.[4] This covalent modification permanently inactivates the enzyme.[4]
Quantitative Data for Conduritol B Epoxide
The inhibitory potency of Conduritol B epoxide against glucocerebrosidase has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Conditions | Reference(s) |
| IC50 | 9 µM | Not specified | Not specified | |
| IC50 | 1 µM | β-glucosidase | Not specified | |
| IC50 | 28.19 µM | Wild-type fibroblast lysates | Not specified | [5] |
| Ki | 53 µM | Not specified | Not specified | [6] |
| Ki | 166 ± 57 µM | Normal human acid β-glucosidase | Not specified | [7] |
| kmax | 0.051 ± 0.009 min-1 | Normal human acid β-glucosidase | Not specified | [7] |
Role in Lysosomal Storage Disorder Research
By inducing a state of GCase deficiency, CBE is instrumental in creating in vitro and in vivo models of Gaucher disease. These models are essential for:
-
Pathophysiological Studies: Investigating the cellular and molecular consequences of GCase deficiency and glucocerebroside accumulation.
-
Drug Screening: Evaluating the efficacy of potential therapeutic agents, such as pharmacological chaperones or substrate reduction therapies.[2][3][8][9][10]
-
Biomarker Discovery: Identifying and validating biomarkers for disease progression and therapeutic response.
Experimental Protocols
In Vitro GCase Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), with CBE serving as a specific inhibitor to determine GCase-specific activity.
Materials:
-
Cell lysates
-
Assay Buffer: 0.25% Triton X-100, 0.25% sodium taurocholate in citrate-phosphate buffer (pH 5.4)[11]
-
4-methylumbelliferyl β-glucoside (4-MUG) substrate solution (1 mM)[11]
-
Conduritol B epoxide (CBE) solution (10 mM)[11]
-
Stop Solution: 1 M glycine, pH 12.5[11]
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)[11]
Procedure:
-
Prepare cell lysates in a suitable lysis buffer.
-
Add 50 µl of the enriched lysosome fraction in activity assay buffer to each well of a 96-well plate.[11]
-
To determine GCase-specific activity, add 50 µl of 1% bovine serum albumin with 1 mM of 4-MUG and 10 mM of CBE to a subset of wells.[11] For total β-glucosidase activity, add 50 µl of 1% bovine serum albumin with 1 mM of 4-MUG without CBE.[11]
-
Incubate the plate at 37°C for 40 minutes.[11]
-
Stop the reaction by adding 50 µl of 1 M glycine (pH 12.5).[11]
-
Measure the fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]
-
GCase activity is calculated as the difference between the fluorescence in the absence and presence of CBE.
Live-Cell GCase Activity Assay using Flow Cytometry
This protocol allows for the quantification of GCase activity in living cells using a cell-permeable fluorogenic substrate and CBE.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other cell types
-
Culture media
-
5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) substrate
-
Conduritol B epoxide (CBE) stock solution (50 mM in DMSO)[12]
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Resuspend cells in culture media.
-
Prepare two tubes of cells. To tube 1, add CBE stock solution to a final concentration of 1 mM.[12] To tube 2, add an equivalent volume of DMSO.[12]
-
Gently vortex the tubes to mix.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 60 minutes.[12]
-
Add the cell-permeable GCase substrate PFB-FDGlu to both tubes.
-
Incubate under conditions appropriate for the specific substrate.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-1 for the green-fluorescent product of PFB-FDGlu cleavage).[12]
-
GCase activity is determined by comparing the fluorescence intensity of the cells treated with and without CBE.[12]
Visualizations
Caption: Mechanism of GCase inhibition by CBE.
Caption: Workflow for in vitro GCase activity assay.
References
- 1. glpbio.com [glpbio.com]
- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conduritol B epoxide | β-glucosidase inhibitor | Probechem Biochemicals [probechem.com]
- 7. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gaucherdisease.org [gaucherdisease.org]
- 10. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GCase enzyme activity assay [bio-protocol.org]
- 12. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Glucocerebrosidase-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical guide to the preliminary in vitro studies of Glucocerebrosidase-IN-2, a novel compound of interest. Due to the absence of publicly available data, this guide synthesizes information from analogous studies on glucocerebrosidase (GCase) inhibitors and modulators to present a hypothetical framework for its characterization. The following sections detail potential experimental protocols, data presentation formats, and conceptual diagrams to guide future in vitro investigations.
Introduction to Glucocerebrosidase (GCase)
Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder. Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease. Small molecule chaperones and inhibitors that can modulate GCase activity or trafficking are therefore of significant therapeutic interest.
Hypothetical In Vitro Characterization of this compound
Quantitative Data Summary
The following table represents a template for summarizing key quantitative data from in vitro assays designed to characterize the potency and mechanism of action of a GCase modulator like this compound.
| Assay Type | Parameter | This compound | Reference Compound |
| Enzymatic Assay | IC50 (µM) | Data | Data |
| Ki (µM) | Data | Data | |
| Mechanism of Inhibition | e.g., Competitive | e.g., Competitive | |
| Cell-Based Assay | EC50 (µM) | Data | Data |
| (Patient-derived fibroblasts) | GCase Activity Fold Increase | Data | Data |
| Substrate Reduction (%) | Data | Data | |
| Binding Assay | Kd (µM) | Data | Data |
| (Surface Plasmon Resonance) | kon (1/Ms) | Data | Data |
| koff (1/s) | Data | Data |
Experimental Protocols
Recombinant GCase Enzymatic Inhibition Assay
This assay would determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GCase.
-
Enzyme Preparation: Recombinant human GCase is diluted to a final concentration of 1 nM in an assay buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.5, 0.25% Triton X-100, 0.25% bovine serum albumin).
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
Substrate Addition: The reaction is initiated by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 2 mM.
-
Signal Detection: The reaction is incubated for 30 minutes at 37°C and then stopped by the addition of a high pH stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4). The fluorescence of the liberated 4-methylumbelliferone is measured using a plate reader with excitation at 365 nm and emission at 445 nm.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based GCase Activity Assay in Patient-Derived Fibroblasts
This assay would assess the ability of this compound to enhance GCase activity in a cellular context, such as fibroblasts derived from a Gaucher disease patient.
-
Cell Culture: Patient-derived fibroblasts harboring a GBA1 mutation are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.
-
Compound Treatment: Cells are treated with a concentration range of this compound for 72 hours.
-
Cell Lysis: The cells are washed with PBS and lysed with a lysis buffer containing a non-ionic detergent.
-
GCase Activity Measurement: The GCase activity in the cell lysate is measured using the 4-MUG substrate as described in the enzymatic assay protocol.
-
Protein Quantification: The total protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the GCase activity.
-
Data Analysis: The fold increase in GCase activity relative to vehicle-treated cells is calculated, and the EC50 value is determined.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Hypothetical chaperone mechanism of this compound.
Experimental Workflow
Caption: In vitro characterization workflow for this compound.
Glucocerebrosidase-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase-IN-2, also referred to as compound 12 in seminal literature, is a quinazoline-based inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the gene encoding GCase are the cause of Gaucher disease, the most common lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's disease. This compound has been identified as a pharmacological chaperone with the potential to rescue the function of certain GCase mutants, such as the N370S variant, by facilitating its proper folding and trafficking to the lysosome.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the quinazoline class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(4-((2,3-Dihydrobenzo[b][3]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(pyridin-3-yl)quinazoline |
| CAS Number | 851185-20-1 |
| Molecular Formula | C25H23N5O4S |
| SMILES | O=S(C1=CC=C2OCCOC2=C1)(N3CCN(C4=NC(C5=CN=CC=C5)=NC6=C4C=CC=C6)CC3)=O[1][3][4] |
| Physicochemical Property | Value |
| Molecular Weight | 489.55 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 99.9 Ų |
| LogP (Predicted) | 3.5 |
Biological Activity and Mechanism of Action
This compound acts as an inhibitor of glucocerebrosidase. Its inhibitory activity has been characterized against both wild-type and mutant forms of the enzyme.[2] A key aspect of its mechanism is its function as a pharmacological chaperone. At sub-inhibitory concentrations, it is proposed to bind to mutant GCase in the endoplasmic reticulum, stabilizing its conformation and thereby preventing its premature degradation and facilitating its translocation to the lysosome, where it can exert its enzymatic function.[2]
The following table summarizes the known in vitro biological activity of this compound.
| Assay | Enzyme/Cell Type | Parameter | Value |
| Inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) and fluorescent glycosylceramide (FlourGC) hydrolysis | N370S mutant GCase in tissue homogenate | AC50 | 25.29 μM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucocerebrosidase Activity Assay (4-Methylumbelliferyl-β-D-glucopyranoside Assay)
This assay is widely used to determine the enzymatic activity of GCase by measuring the fluorescence of the product, 4-methylumbelliferone (4-MU), upon the cleavage of the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][5][6][7][8]
Materials:
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) bovine serum albumin (BSA).[5][6]
-
Substrate Stock Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in DMSO.
-
Enzyme Source: Purified GCase or cell/tissue homogenates. For studies on mutant GCase, spleen homogenate from a Gaucher disease patient homozygous for the N370S mutation can be used.[2][7][9]
-
Inhibitor Stock Solution: this compound dissolved in DMSO.
-
96-well black, flat-bottom plates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme source to the wells of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor (DMSO vehicle).
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the 4-MUG substrate to all wells. The final concentration of 4-MUG is typically in the low micromolar range.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[5][6]
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 350-365 nm and an emission wavelength of approximately 440-460 nm.[5][6][7][8]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the AC50 value by fitting the data to a dose-response curve.
Cellular Chaperone Activity Assay (Lysosomal Translocation)
This immunofluorescence-based assay assesses the ability of this compound to act as a pharmacological chaperone by measuring the increase in GCase protein levels within the lysosomes of patient-derived fibroblasts.[2]
Materials:
-
Gaucher patient-derived fibroblasts (e.g., homozygous for the N370S mutation).[10]
-
Cell culture medium and supplements.
-
This compound.
-
Primary antibody against GCase.
-
Lysosomal marker antibody (e.g., anti-LAMP1).
-
Fluorescently labeled secondary antibodies.
-
Nuclear stain (e.g., DAPI).
-
Fixation and permeabilization buffers.
-
Confocal microscope.
Procedure:
-
Seed the Gaucher patient fibroblasts in a suitable culture plate (e.g., 96-well imaging plate).
-
Treat the cells with various concentrations of this compound (and a vehicle control) for an extended period (e.g., 5 days) to allow for potential chaperone effects on protein trafficking.[2]
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibodies against GCase and a lysosomal marker.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the colocalization of the GCase signal with the lysosomal marker. An increase in the punctate lysosomal staining of GCase in treated cells compared to control cells indicates chaperone activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Proposed chaperone mechanism of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of quinazoline analogues as glucocerebrosidase inhibitors with chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry assay of β-Glucocerebrosidase activity in dried blood spots eliminates false positives detected in fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Technology - Fibroblast Cell Lines Homozygous for Glucocerebrosidase (GBA1) Mutation N370S for the Screening of Small Molecules for Gaucher Disease Treatment [nih.technologypublisher.com]
Understanding the Binding Affinity of Glucocerebrosidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[2][3] The development of small molecule inhibitors that can act as pharmacological chaperones to stabilize mutant GCase, or modulators to enhance its activity, is a promising therapeutic strategy. This technical guide provides an in-depth overview of the binding affinity of a representative non-carbohydrate-based GCase inhibitor, NCGC326, to GCase, including detailed experimental protocols and relevant signaling pathways.
Quantitative Binding Affinity of NCGC326 to GCase
The binding affinity of small molecule inhibitors to GCase is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For the purpose of this guide, we will focus on NCGC326, a pharmacological chaperone for GCase.
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| NCGC326 | Recombinant wild-type GCase | Microscale Thermophoresis (MST) | 3.75 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor binding and efficacy. Below are protocols for key experiments used in the characterization of GCase inhibitors like NCGC326.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the interaction between a protein and a small molecule in solution by measuring the change in fluorescence of a labeled molecule as a function of the concentration of a non-labeled binding partner.
Materials:
-
Recombinant human GCase
-
Fluorescent labeling kit (e.g., NHS-ester based dye)
-
NCGC326 or other small molecule inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Labeling of GCase: Label the recombinant GCase with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without compromising protein function.
-
Serial Dilution of Inhibitor: Prepare a serial dilution of NCGC326 in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
Binding Reaction: Mix a constant concentration of the fluorescently labeled GCase with each concentration of the serially diluted inhibitor.
-
Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoresis using an MST instrument.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration. Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).[4]
GCase Activity Assay using a Fluorescent Substrate
This assay measures the enzymatic activity of GCase and is used to determine the inhibitory potential (IC50) of a compound or to assess the enhancement of GCase activity by a pharmacological chaperone in cell lysates.
Materials:
-
Cell lysates containing GCase (from patient-derived fibroblasts or engineered cell lines)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate[5]
-
GCase inhibitor (e.g., conduritol B epoxide, CBE, for determining specific activity)[5]
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.4, containing 0.25% Triton X-100 and 0.25% sodium taurocholate)[6]
-
Stop solution (e.g., 1 M glycine, pH 10.4)[7]
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates in the assay buffer. Determine the total protein concentration of each lysate.
-
Assay Setup: In a 96-well plate, add a defined amount of cell lysate to each well. For IC50 determination, add a serial dilution of the inhibitor. To measure GCase enhancement, cells are pre-incubated with the compound before lysis. Include control wells with and without the specific GCase inhibitor CBE to determine GCase-specific activity.
-
Enzyme Reaction: Initiate the reaction by adding the 4-MUG substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: For IC50 determination, plot the percentage of GCase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For activity enhancement, compare the GCase activity in treated versus untreated cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: GCase trafficking and lysosomal function pathway.
Caption: Experimental workflow for GCase inhibitor discovery.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Neurological effects of glucocerebrosidase gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
Glucocerebrosidase-IN-2: A Potential GCase Modulator for Lysosomal Storage Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucocerebrosidase (GCase) is a critical lysosomal enzyme responsible for the hydrolysis of glucocerebroside.[1][2] Deficiencies in GCase activity, arising from mutations in the GBA1 gene, lead to the accumulation of its substrate, causing Gaucher disease, a prevalent lysosomal storage disorder.[3][4] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease and other synucleinopathies.[5][6] This has spurred significant interest in the development of small molecule modulators of GCase activity. This technical guide focuses on a representative GCase inhibitor, herein referred to as Glucocerebrosidase-IN-2, as a potential therapeutic agent. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.
Introduction to Glucocerebrosidase and Its Inhibition
Glucocerebrosidase (EC 3.2.1.45) is a lysosomal hydrolase that catalyzes the breakdown of glucocerebroside into glucose and ceramide.[1][2] This process is essential for the proper turnover of sphingolipids within the cell. Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, resulting in its retention in the endoplasmic reticulum (ER) and subsequent degradation, leading to reduced enzymatic activity in the lysosome.[4][7]
Small molecule inhibitors of GCase can, paradoxically, act as pharmacological chaperones.[3][7] By binding to the mutant enzyme in the ER, these chaperones can stabilize its conformation, facilitating its proper folding and trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme is reduced, allowing the restored GCase to carry out its catalytic function. This compound represents a class of such potential modulators.
Mechanism of Action of this compound
This compound is a competitive inhibitor of GCase. Its proposed mechanism of action as a pharmacological chaperone involves the following steps:
-
Binding in the Endoplasmic Reticulum: this compound binds to the active site of newly synthesized, and potentially misfolded, GCase in the neutral pH environment of the ER.
-
Conformational Stabilization: This binding stabilizes the tertiary structure of the mutant GCase, preventing its recognition by the ER-associated degradation (ERAD) pathway.
-
Trafficking to the Lysosome: The stabilized GCase-inhibitor complex is then trafficked through the Golgi apparatus and transported to the lysosome via the LIMP2 receptor.[2][5]
-
Dissociation in the Lysosome: The acidic environment of the lysosome (pH ~4.5-5.0) alters the protonation state of key residues in the GCase active site and/or the inhibitor itself, leading to a significant decrease in binding affinity.
-
Enzyme Activation: this compound dissociates from the active site, allowing the now correctly localized and folded GCase to hydrolyze its substrate, glucocerebroside.
Quantitative Data for this compound
The following tables summarize representative quantitative data for a GCase inhibitor like this compound, based on typical findings for potent and selective modulators.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Value | Conditions |
| IC50 (Wild-Type GCase) | 50 nM | pH 5.2, 37°C, 4-MUG substrate |
| Ki | 25 nM | Competitive inhibition model |
| Selectivity vs. α-glucosidase | >1000-fold | |
| Selectivity vs. β-hexosaminidase | >1000-fold |
Table 2: Cellular Activity in Patient-Derived Fibroblasts
| Cell Line (GCase Mutation) | GCase Activity Increase (fold-change) | Lysosomal GCase Localization |
| N370S | 2.5 | Increased |
| L444P | 1.8 | Increased |
| G202R | 2.1 | Increased |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential GCase modulators. Below are protocols for key experiments.
In Vitro GCase Activity Assay
This assay determines the direct inhibitory effect of a compound on recombinant GCase activity.
-
Materials: Recombinant human GCase, 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate, McIlvaine buffer (citrate-phosphate) pH 5.2, Sodium taurocholate, Triton X-100, 96-well black plates, plate reader.
-
Procedure:
-
Prepare a reaction buffer containing McIlvaine buffer, sodium taurocholate, and Triton X-100.
-
Serially dilute this compound in the reaction buffer.
-
Add recombinant GCase to each well of a 96-well plate, followed by the diluted inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (Ex/Em = 365/445 nm).[8]
-
Calculate IC50 values from the dose-response curve.
-
Cellular GCase Activity Assay in Patient Fibroblasts
This assay measures the ability of a compound to increase GCase activity in cells harboring GCase mutations.
-
Materials: Patient-derived fibroblast cell lines (e.g., N370S, L444P), cell culture medium, this compound, lysis buffer, GCase activity assay reagents (as above).
-
Procedure:
-
Plate patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72-96 hours.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform the in vitro GCase activity assay on the cell lysates as described in section 4.1, normalizing the activity to the total protein concentration.
-
Calculate the fold-increase in GCase activity compared to untreated control cells.
-
Lysosomal Localization by Immunofluorescence
This method visualizes the trafficking of GCase to the lysosome.
-
Materials: Patient-derived fibroblasts, this compound, cell culture slides or imaging plates, paraformaldehyde, permeabilization buffer (e.g., Triton X-100 in PBS), primary antibodies (anti-GCase, anti-LAMP1), fluorescently labeled secondary antibodies, DAPI, fluorescence microscope.
-
Procedure:
-
Culture and treat cells with this compound as described in section 4.2.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with primary antibodies against GCase and a lysosomal marker (e.g., LAMP1).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and analyze the co-localization of GCase and LAMP1 signals.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocerebrosidase deficiency leads to neuropathology via cellular immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of Active Glucocerebrosidase in Rodent Brain with High Spatial Resolution following In Situ Labeling with Fluorescent Activity Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Novel Scaffold: A Technical Deep Dive into Quinazoline-Based Glucocerebrosidase Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deficiency of the lysosomal enzyme glucocerebrosidase (GCase) is the underlying cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease. While iminosugar-based pharmacological chaperones have been a primary focus of therapeutic development, their inherent inhibitory activity and potential for off-target effects have driven the search for novel, non-iminosugar scaffolds. This technical guide provides an in-depth investigation into the emergence and novelty of the quinazoline core as a promising scaffold for the development of GCase modulators. We will explore the discovery, structure-activity relationships (SAR), and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Unmet Need for Novel GCase Modulators
Glucocerebrosidase (GCase) is a crucial lysosomal hydrolase responsible for the breakdown of glucosylceramide.[1] Genetic mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, resulting in its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome.[2] This deficiency in functional GCase at the lysosome leads to the accumulation of its substrate, glucosylceramide, which is the hallmark of Gaucher disease.[3] Furthermore, a strong link has been established between GBA1 mutations and an increased risk of developing Parkinson's disease.[4]
Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking to their intended cellular destination.[2] For GCase, the goal of PC therapy is to increase the amount of functional enzyme in the lysosome.[3] Early efforts in this area focused on iminosugar-based compounds, which mimic the natural substrate of GCase.[2] However, these compounds often exhibit strong inhibitory activity at the lysosome, which can counteract their chaperoning effect.[5] This has spurred the search for non-iminosugar scaffolds that can act as effective GCase chaperones with a more favorable therapeutic window.[2]
Discovery of the Quinazoline Scaffold
The quinazoline scaffold emerged as a promising candidate for GCase modulation through high-throughput screening (HTS) campaigns.[4][6] These screens identified several quinazoline-containing compounds that exhibited inhibitory activity against GCase.[3] Further investigation and structure-activity relationship (SAR) studies have since led to the development of potent and selective quinazoline-based GCase modulators.[4]
Quantitative Data and Structure-Activity Relationships
The development of quinazoline-based GCase inhibitors has been driven by systematic SAR studies. These studies have explored the impact of substitutions at various positions of the quinazoline ring system on the inhibitory potency and chaperone activity of the compounds. The following tables summarize key quantitative data from these studies.
| Compound ID | R Group Modifications | IC50 (nM) vs. Wild-Type GCase | Thermal Shift (ΔTm) in °C | Reference |
| Series 1: Core Modifications | ||||
| 72 | Additional nitrogen at position 5 | >10,000 | Not Reported | [3] |
| 73 | Additional nitrogen at position 8 | >10,000 | Not Reported | [3] |
| 74 | Pyrimidine core | 10,240 | Not Reported | [3] |
| 77 | Chloro at position 7 | Inactive | Not Reported | [3] |
| Series 2: Substituent Modifications | ||||
| 4 | N-cyclohexyl | 177 | Not Reported | [4] |
| 6a | 4-methyl-N-cyclohexyl | 56 | Not Reported | [4] |
| 11g | Optimized substituents | <10 | ~8 | [4] |
Table 1: Structure-Activity Relationship of Quinazoline-Based GCase Inhibitors. This table highlights the importance of the quinazoline core and the significant impact of substituent modifications on inhibitory potency.
| Compound ID | GCase Activity Enhancement in N370S Fibroblasts | Reference |
| 14 | Increased lysosomal GCase protein levels | [3] |
| 11g | Increased mature post-ER form of GCase and enzyme activity | [4] |
| 9q | Partial stabilization and improved activity | [7] |
Table 2: Chaperone Activity of Quinazoline-Based GCase Modulators in Patient-Derived Cells. This table demonstrates the ability of these compounds to rescue the function of mutant GCase in a cellular context.
Mechanism of Action: Pharmacological Chaperoning
Quinazoline-based GCase modulators act as pharmacological chaperones. Their proposed mechanism of action involves binding to the misfolded GCase enzyme in the endoplasmic reticulum, which stabilizes its conformation and allows it to pass the ER quality control system. The stabilized GCase is then trafficked to the lysosome, where it can carry out its function of degrading glucosylceramide.
Figure 1: Mechanism of Action of Quinazoline-Based GCase Chaperones. This diagram illustrates how quinazoline chaperones rescue misfolded GCase from degradation in the ER and promote its trafficking to the lysosome to restore its enzymatic function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize quinazoline-based GCase modulators.
GCase Activity Assay
This protocol measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.[8][9]
Materials:
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine serum albumin (BSA)
-
EDTA
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Conduritol B epoxide (CBE) (GCase inhibitor control)
-
Stop buffer (e.g., 0.5 M sodium carbonate, pH 10.7)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare an assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.
-
Add the enzyme source (e.g., purified recombinant GCase, cell lysate, or tissue homogenate) to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a positive control (e.g., a known inhibitor like CBE) and a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 2: Workflow for the GCase Activity Assay. This diagram outlines the key steps in determining the inhibitory potency of test compounds against GCase.
Thermal Shift Assay (TSA)
This assay measures the change in the thermal stability of GCase upon binding of a ligand, which is an indicator of target engagement.[10][11]
Materials:
-
Purified GCase
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Test compounds
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing purified GCase and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.
-
As the protein unfolds, the SYPRO Orange dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.
Figure 3: Workflow for the Thermal Shift Assay. This diagram illustrates the process of measuring the thermal stabilization of GCase induced by ligand binding.
Cellular GCase Activity and Translocation Assay
This assay assesses the ability of a compound to increase the amount and activity of GCase in the lysosomes of patient-derived cells.[3][12]
Materials:
-
Patient-derived fibroblasts (e.g., with N370S mutation)
-
Cell culture medium
-
Test compounds
-
Lysis buffer
-
Antibodies against GCase and a lysosomal marker (e.g., LAMP1)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
-
Materials for GCase activity assay (as described in 5.1)
Procedure:
-
Culture patient-derived fibroblasts in multi-well plates.
-
Treat the cells with the test compounds at various concentrations for a specified period (e.g., 3-5 days). Include a vehicle control.
-
For GCase Activity Measurement: a. Lyse the cells and measure the protein concentration. b. Perform the GCase activity assay on the cell lysates as described in section 5.1. c. Normalize the GCase activity to the total protein concentration.
-
For GCase Translocation (Immunofluorescence): a. Fix and permeabilize the cells. b. Incubate with primary antibodies against GCase and a lysosomal marker. c. Incubate with fluorescently labeled secondary antibodies. d. Image the cells using a confocal microscope. e. Quantify the colocalization of GCase with the lysosomal marker to assess its translocation to the lysosome.
Novelty and Future Directions
The quinazoline scaffold represents a significant departure from the traditional iminosugar-based GCase chaperones. Its novelty lies in several key aspects:
-
Non-Iminosugar Structure: This fundamentally different chemical structure may lead to a different binding mode and selectivity profile compared to iminosugars, potentially reducing off-target effects.
-
Tunable Potency: SAR studies have shown that the potency of quinazoline derivatives can be finely tuned into the single-digit nanomolar range through chemical modifications.[4]
-
Conversion to Activators: Interestingly, further chemical modifications, such as N-methylation, have been shown to convert some quinazoline inhibitors into GCase activators, opening up new avenues for therapeutic intervention.[7]
Future research in this area will likely focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of quinazoline-based modulators for in vivo efficacy.
-
Elucidating the precise binding site and mechanism of action through structural biology studies.
-
Exploring the therapeutic potential of these compounds in preclinical models of Gaucher disease and Parkinson's disease.
Conclusion
The discovery and development of the quinazoline core as a scaffold for GCase modulators represents a significant advancement in the field. These non-iminosugar compounds have demonstrated potent GCase inhibition, effective pharmacological chaperoning in cellular models, and a high degree of tunability. The in-depth technical information provided in this guide highlights the novelty and therapeutic promise of this scaffold, paving the way for the development of a new generation of treatments for Gaucher disease and other GCase-related neurodegenerative disorders.
References
- 1. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-iminosugar glucocerebrosidase small molecule chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrimidinyl piperazines as non-iminosugar glucocerebrosidase (GCase) pharmacological chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 9. GCase enzyme activity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucocerebrosidase-IN-2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of Glucocerebrosidase-IN-2 and other potential inhibitors of glucocerebrosidase (GCase). The protocol is designed for researchers in academic and industrial settings involved in drug discovery and development, particularly for lysosomal storage disorders like Gaucher disease and neurodegenerative diseases such as Parkinson's disease.
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] A deficiency in GCase activity, due to genetic mutations, leads to the accumulation of glucosylceramide in lysosomes, resulting in Gaucher disease, the most common lysosomal storage disorder.[1][3] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease.[4][5] Small molecule inhibitors of GCase are crucial tools for studying its physiological and pathological roles and for developing therapeutic strategies. This protocol describes a cell-based assay to determine the potency of GCase inhibitors, such as this compound, by measuring GCase activity in cell lysates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular pathway of GCase and the workflow of the cell-based assay.
References
- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Assays to Measure Peripheral Response to GCase Activators | Parkinson's Disease [michaeljfox.org]
- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Glucocerebrosidase Inhibitor in Mouse Models
Disclaimer: No specific information was found for a compound named "Glucocerebrosidase-IN-2". The following application notes and protocols are based on the well-characterized, irreversible glucocerebrosidase (GCase) inhibitor, conduritol-β-epoxide (CBE) , which is frequently used in in vivo mouse models to study the effects of GCase deficiency. These protocols and data can serve as a guide for researchers investigating the in vivo effects of GCase inhibitors.
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucocerebroside to glucose and ceramide.[1] Mutations in the gene encoding GCase, GBA1, lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[2][3] The inhibition of GCase in vivo in mouse models is a critical tool for studying the pathophysiology of these diseases and for the preclinical evaluation of potential therapeutics. Conduritol-β-epoxide (CBE) is a potent and irreversible inhibitor of GCase that is commonly used to create chemical models of GCase deficiency in mice.[4]
Signaling Pathway Modulated by GCase Inhibition
Inhibition of GCase leads to the accumulation of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). This accumulation is central to the pathology observed in Gaucher disease and is thought to contribute to the increased risk of Parkinson's disease. A key consequence of GCase dysfunction is its impact on the autophagy-lysosomal pathway and the aggregation of α-synuclein.[4]
Experimental Protocols
The following are detailed protocols for the in vivo administration of CBE to mouse models to induce GCase inhibition.
Chronic Systemic Administration of CBE
This protocol is designed to induce sustained GCase inhibition, leading to the accumulation of GCase substrates and α-synuclein pathology.[4]
Objective: To model chronic GCase deficiency and study its effects on the central nervous system.
Materials:
-
Conduritol-β-epoxide (CBE)
-
Sterile saline solution (0.9% NaCl)
-
3-4 month old wild-type mice
-
Standard animal housing and care facilities
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a fresh solution of CBE in sterile saline at a concentration of 10 mg/mL.
-
Administer CBE to mice via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight.
-
Repeat the injection daily for 28 consecutive days.
-
A control group of mice should receive daily i.p. injections of an equivalent volume of sterile saline.
-
Monitor the health and body weight of the mice throughout the treatment period.
-
24 hours after the final injection, euthanize the mice and collect tissues (e.g., brain, liver) for analysis.
Assessment of GCase Activity
This protocol describes how to measure GCase activity in tissue homogenates to confirm the inhibitory effect of CBE.[5]
Materials:
-
Tissue samples (e.g., brain, liver)
-
GCase enzyme buffer (McIlvaine citrate/phosphate buffer, pH 5.2, containing 0.25% Na-taurocholate and 0.1% Triton X-100)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Conduritol-β-epoxide (CBE) for in vitro inhibition control
-
BCA protein assay kit
-
Fluorometer
Procedure:
-
Homogenize tissue samples in ice-cold GCase enzyme buffer.
-
Determine the protein concentration of the homogenates using a BCA assay.
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare triplicate wells.
-
To each well, add tissue homogenate.
-
Add GCase enzyme buffer with or without CBE (to determine CBE-inhibitable activity).
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer.
-
Calculate GCase activity and normalize to the protein concentration.
Data Presentation
The following tables summarize quantitative data from studies using CBE to inhibit GCase in mouse models.
Table 1: Effects of Chronic CBE Administration on GCase Activity and Substrate Levels in Mouse Forebrain [4]
| Treatment Group | GCase Activity (% of Vehicle) | Glucosylceramide (GluCer) Levels (relative to Vehicle) | Glucosylsphingosine (GluSph) Levels (relative to Vehicle) |
| Vehicle | 100% | 1.0 | 1.0 |
| CBE (100 mg/kg/day for 28 days) | ~10% | Increased | Increased |
Table 2: Effects of Chronic CBE Administration on α-Synuclein Aggregation in the Substantia Nigra [4]
| Treatment Group | Number of Insoluble α-Synuclein Aggregates (1-10 µm²) |
| Vehicle | ~50 |
| CBE (100 mg/kg/day for 28 days) | ~250 (a fivefold increase) |
Table 3: Effects of CBE Treatment on Motor Function in a Parkinson's Disease Mouse Model (PrP-A53T-SNCA) [6]
| Treatment Group | Pole Test - Time to Turn (seconds) | Pole Test - Time to Descend (seconds) | Nest Building Score (out of 5) |
| PrP-A53T-SNCA + Saline | 10 ± 4 | 28 ± 5 | 3.9 ± 0.3 |
| PrP-A53T-SNCA + CBE | 36 ± 9 | 45 ± 7 | 1.3 ± 0.2 |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an in vivo study using a GCase inhibitor.
References
- 1. JCI - Mutation of β-glucosidase 2 causes glycolipid storage disease and impaired male fertility [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of glucocerebrosidase activity [bio-protocol.org]
- 6. Glucocerebrosidase modulates cognitive and motor activities in murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of Glucocerebrosidase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase, GBA) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1][2][3][4] Deficient GCase activity, resulting from mutations in the GBA1 gene, leads to the lysosomal storage disorder Gaucher disease (GD) and is a significant genetic risk factor for Parkinson's disease (PD).[1][4][5] The pathological hallmark of GCase deficiency is the accumulation of its substrates, primarily GlcCer and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes. This accumulation disrupts lysosomal function and contributes to cellular pathology.[1][4][6]
Glucocerebrosidase-IN-2 is a quinazoline analog that acts as an inhibitor of GCase.[7] It has shown potential as a pharmacological chaperone, a class of small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome. This document provides detailed protocols for assessing the efficacy of this compound in both enzymatic and cell-based assays.
Compound Profile: this compound
| Property | Value | Reference |
| Compound Type | Quinazoline analogue, Glucocerebrosidase (GCase) inhibitor | [7] |
| Reported Activity | AC50 of 25.29 µM for inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) hydrolysis in N370S mutant tissues | [7] |
| Proposed Mechanism | Potential pharmacological chaperone for mutant GCase | [7] |
Signaling Pathway of Glucocerebrosidase
The primary role of GCase is within the lysosome, where it is a key enzyme in the catabolism of glycosphingolipids. Its trafficking from the endoplasmic reticulum (ER) to the lysosome is a critical process for its function.
References
- 1. Lysosomal lipid alterations caused by glucocerebrosidase deficiency promote lysosomal dysfunction, chaperone-mediated-autophagy deficiency, and alpha-synuclein pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase in the pathogenesis and treatment of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Evaluating the Solubility and Stability of Glucocerebrosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase or GBA) is a lysosomal enzyme critical for the breakdown of glucosylceramide.[1][2] Its deficiency leads to Gaucher disease, and mutations in the GBA gene are a significant risk factor for Parkinson's disease.[3][4] Small molecule inhibitors of GCase are valuable tools for studying its function and as potential therapeutic agents, acting as pharmacological chaperones.[5][6] The successful application of any GCase inhibitor in in vitro and in vivo experiments is contingent on its solubility and stability under relevant experimental conditions. These application notes provide a comprehensive guide to designing and executing experiments to characterize the solubility and stability of a novel GCase inhibitor, herein referred to as "the compound."
Data Presentation: Key Experimental Parameters
A systematic evaluation of a compound's physicochemical properties is the first step in its experimental characterization. The following tables summarize critical parameters for designing solubility and stability studies for a GCase inhibitor.
Table 1: Recommended Solvents and Stock Solution Preparation
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High solubility for a wide range of organic molecules. |
| Stock Concentration | 10-50 mM | A high-concentration stock allows for minimal solvent addition to the final assay, reducing potential solvent-induced artifacts. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C.[5] | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Lower temperatures enhance long-term stability. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of organic solvents can denature proteins and interfere with enzyme activity. |
Table 2: Parameters for Aqueous Solubility Assessment
| Parameter | Condition | Rationale & Considerations |
| Buffer System | McIlvaine buffer (citrate-phosphate) | Commonly used for GCase activity assays, allowing for pH control.[3][7] |
| pH Range | 5.2 - 7.4 | Reflects the pH of the lysosome (acidic) and the endoplasmic reticulum (neutral), where GCase is active and trafficked, respectively.[8][9] |
| Temperature | Room Temperature (20-25°C) and 37°C | Represents standard laboratory conditions and physiological temperature for biological assays. |
| Incubation Time | 2 - 24 hours | Allows the compound to reach thermodynamic equilibrium. |
| Detection Method | HPLC-UV, LC-MS, or Nephelometry | Provides quantitative measurement of the dissolved compound. |
Table 3: Parameters for Stability Assessment
| Parameter | Condition | Rationale & Considerations |
| Buffer System | GCase Assay Buffer (e.g., 50 mM citric acid, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9)[1] | Mimics the conditions of the GCase enzymatic assay to ensure compound stability during the experiment. |
| pH | 5.2 and 7.4 | To assess stability at both lysosomal and physiological pH.[8][9] |
| Temperature | 37°C | Standard temperature for cell-based and enzymatic assays.[3][7] |
| Incubation Time Points | 0, 1, 2, 4, 8, 24 hours | To determine the rate of degradation over a typical experimental timeframe. |
| Analysis Method | LC-MS | To quantify the remaining parent compound and identify potential degradation products. |
Experimental Protocols
The following are detailed protocols for assessing the solubility and stability of a GCase inhibitor.
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol determines the solubility of a compound in an aqueous buffer over time.
Materials:
-
The GCase inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
McIlvaine buffer (pH 5.2 and pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system with UV detector or a nephelometer.
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, add 198 µL of McIlvaine buffer (at both pH 5.2 and 7.4) to separate wells.
-
Add 2 µL of the 10 mM compound stock solution to each well to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at 37°C on a plate shaker for 24 hours.
-
At specified time points (e.g., 2, 4, 8, and 24 hours), centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method or by nephelometry to measure turbidity.
-
The concentration at the plateau of the time course represents the kinetic solubility.
Protocol 2: Chemical Stability Assay in GCase Assay Buffer
This protocol assesses the stability of the compound under the conditions of a typical GCase enzymatic assay.
Materials:
-
The GCase inhibitor compound
-
GCase Assay Buffer (e.g., 50 mM citric acid, 176 mM K2HPO4, 10 mM sodium taurocholate, 0.01% Tween-20, pH 5.9)[1]
-
Incubator at 37°C
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Prepare a working solution of the compound in the GCase Assay Buffer at a final concentration relevant for the intended enzymatic assays (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by LC-MS to determine the concentration of the parent compound.
-
Plot the concentration of the compound against time to determine its stability profile. The half-life (t½) of the compound can be calculated from the degradation curve.
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Kinetic Aqueous Solubility Assay.
Caption: Workflow for Chemical Stability Assay.
GCase Signaling and Inhibition Context
The following diagram illustrates the context in which a GCase inhibitor would act.
Caption: Cellular trafficking of GCase and its inhibition.
References
- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase Mutations and Synucleinopathies. Potential Role of Sterylglucosides and Relevance of Studying Both GBA1 and GBA2 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of glucocerebrosidase activity [bio-protocol.org]
- 8. Stabilization of Glucocerebrosidase by Active Site Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening Assays of Glucocerebrosidase (GCase) Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[2][3] Furthermore, GBA1 mutations are a significant genetic risk factor for Parkinson's disease.[4] Small molecule modulators that can enhance GCase activity or act as pharmacological chaperones to ensure its proper folding and trafficking are therefore of significant therapeutic interest.[3][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize activators and inhibitors of GCase. The described assays are suitable for screening large compound libraries and can be adapted for the evaluation of analogs of lead compounds. While specific information on "Glucocerebrosidase-IN-2" and its analogs is not publicly available, the provided protocols are applicable to the screening and characterization of any potential GCase modulator.
GCase Signaling and Modulation Pathway
Mutations in the GBA1 gene can lead to misfolded GCase protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation.[3] This results in reduced levels of functional GCase in the lysosome. Pharmacological chaperones, which are often competitive inhibitors, can bind to the misfolded enzyme in the ER, stabilize its conformation, and facilitate its transport to the lysosome.[5] Once in the acidic environment of the lysosome, the chaperone can dissociate, allowing the now properly localized GCase to hydrolyze its substrate. Non-inhibitory chaperones and allosteric activators represent alternative strategies to enhance GCase function.[4][6]
Caption: GCase biogenesis, trafficking, and mechanisms of modulation.
High-Throughput Screening Assays
A variety of HTS assays have been developed to identify GCase modulators. These can be broadly categorized as biochemical (enzyme-based) and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified or recombinant GCase. They are well-suited for identifying direct inhibitors and activators of the enzyme.
This is a widely used assay that employs the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Hydrolysis of 4-MUG by GCase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Caption: Workflow for the 4-MUG based GCase biochemical assay.
Experimental Protocol: 4-MUG Assay
-
Materials:
-
Recombinant human GCase
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.7.
-
384-well black, flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Dispense 5 µL of GCase solution (e.g., 2 nM final concentration) in assay buffer into each well of a 384-well plate.
-
Add 50 nL of test compounds or DMSO (as a control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of 4-MUG substrate solution (e.g., 200 µM final concentration) in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of stop solution.
-
Read the fluorescence on a plate reader with excitation at 365 nm and emission at 445 nm.
-
Data Presentation: Exemplary Data for GCase Modulators (4-MUG Assay)
| Compound ID | Compound Type | IC50 / EC50 (µM) | Max Inhibition / Activation (%) |
| Ambroxol | Inhibitor/Chaperone | 25 | 95% Inhibition |
| Isofagomine | Inhibitor/Chaperone | 0.1 | 100% Inhibition |
| Compound A16 | Activator | 5 | 150% Activation |
| Compound A18 | Activator | 8 | 140% Activation |
Note: The data presented are illustrative and based on published findings for known GCase modulators.[7][8]
Cell-Based Assays
Cell-based assays are crucial for identifying compounds that can modulate GCase activity within a cellular context, including those that act as pharmacological chaperones affecting protein trafficking.
This assay utilizes a genetically engineered cell line expressing GCase tagged with a small, bright HiBiT peptide. The cellular level of GCase-HiBiT fusion protein is quantified by adding a lytic reagent containing the complementary LgBiT subunit and a substrate, generating a luminescent signal proportional to the amount of GCase-HiBiT. This assay is particularly useful for identifying compounds that stabilize mutant GCase and prevent its degradation.[7]
Caption: Workflow for the GCase-HiBiT lytic cell-based assay.
Experimental Protocol: GCase-HiBiT Lytic Assay
-
Materials:
-
H4 neuroglioma cells stably expressing a mutant (e.g., L444P) GCase-HiBiT fusion protein.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Nano-Glo® HiBiT Lytic Detection System.
-
384-well white, solid-bottom plates.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Seed GCase-HiBiT expressing cells into 384-well plates at a density of 5,000 cells/well in 20 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Add 50 nL of test compounds or DMSO control.
-
Incubate for an additional 48 hours.
-
Equilibrate the plates to room temperature for 10 minutes.
-
Add 20 µL of Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Read the luminescence on a plate reader.
-
Data Presentation: Exemplary Data for GCase Stabilizers (HiBiT Assay)
| Compound ID | Compound Type | EC50 (µM) | Max Stabilization (Fold Change) |
| Ambroxol | Pharmacological Chaperone | 15 | 2.5 |
| NCGC607 | Non-inhibitory Chaperone | 5 | 3.0 |
| NMS-873 | ERAD Modulator | 0.5 | 4.0 |
| MG132 | Proteasome Inhibitor | 0.1 | 5.0 |
Note: The data presented are illustrative and based on published findings for known GCase modulators.[7]
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel Glucocerebrosidase modulators. The combination of biochemical and cell-based approaches allows for a comprehensive evaluation of compound activity, from direct enzyme inhibition or activation to the more complex mechanism of pharmacological chaperoning. These assays are essential tools in the discovery of new therapeutic agents for Gaucher disease and Parkinson's disease.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. What are GBA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Technology - Glucocerebrosidase Activators as a Treatment for Gaucher Disease [nih.technologypublisher.com]
- 4. pnas.org [pnas.org]
- 5. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Glucocerebrosidase-IN-2 in Parkinson's Disease Research
For research use only. Not for use in diagnostic procedures.
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD).[1][2][3][4] These mutations lead to reduced GCase activity, resulting in the accumulation of its substrate, glucosylceramide, and contributing to the pathological aggregation of α-synuclein, a hallmark of PD.[4][5] Glucocerebrosidase-IN-2 is a potent, cell-permeable, allosteric activator of GCase. By binding to a site distinct from the active site, it enhances the enzyme's catalytic efficiency, making it a valuable research tool for investigating the role of GCase in both genetic and sporadic forms of Parkinson's disease. These application notes provide an overview of the use of this compound in PD research, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action
This compound acts as an allosteric activator of GCase.[6] This mechanism allows it to increase the activity of both wild-type and some mutant forms of the GCase enzyme.[7] In the context of Parkinson's disease, particularly in cases associated with GBA1 mutations (GBA-PD), the enhancement of residual GCase activity is hypothesized to restore the normal function of the lysosomal-autophagy pathway, improve the clearance of α-synuclein, and ultimately protect dopaminergic neurons from degeneration.[1][3]
Signaling Pathway
Caption: Mechanism of this compound action in GBA-Parkinson's Disease.
Data Presentation
The following tables summarize representative data from studies on a GCase activator, BIA-28-6156 (LTI-291), in clinical trials for GBA-PD.[7] This data can be used as a reference for expected outcomes when using this compound in similar experimental setups.
Table 1: Pharmacokinetics of GCase Activator (Single Ascending Dose)
| Dose Group | Cmax (ng/mL) | AUC0-6 (ng*h/mL) |
| 10 mg | 85.3 ± 25.1 | 245 ± 68.4 |
| 30 mg | 289 ± 98.2 | 854 ± 299 |
| 60 mg | 546 ± 187 | 1789 ± 612 |
Data presented as mean ± SD. Cmax and AUC0-6 increased in a dose-proportional manner.[7]
Table 2: Effect of GCase Activator on Glycosphingolipid Levels in PBMCs
| Treatment Group | Change in Glucosylceramide (GluCer) |
| Placebo | No significant change |
| 10 mg | Transient increase |
| 30 mg | Transient increase |
| 60 mg | Transient increase |
A transient increase in intracellular glucosylceramide in peripheral blood mononuclear cells (PBMCs) was observed with treatment.[7]
Experimental Protocols
In Vitro GCase Activity Assay
This protocol is designed to measure the activity of GCase in cell lysates or with purified enzyme in the presence of this compound.
Materials:
-
Cell lysate or purified GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorescent substrate[8][9]
-
Citrate-phosphate buffer (pH 5.4)[9]
-
Stop buffer (e.g., 0.5 M sodium carbonate)
-
96-well black plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare serial dilutions of this compound in citrate-phosphate buffer.
-
In a 96-well plate, add 10 µL of cell lysate or purified enzyme to each well.
-
Add 10 µL of the appropriate this compound dilution or vehicle control. For a negative control, add CBE.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.[8]
-
Stop the reaction by adding 100 µL of stop buffer.
-
Measure fluorescence using a plate reader.
-
Calculate GCase activity relative to the vehicle control.
Caption: Workflow for the in vitro GCase activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to GCase in a cellular context.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, neuronal cell lines)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Equipment for cell lysis (e.g., sonicator)
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-GCase antibody)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble GCase in each sample by Western blotting.
-
A positive result is indicated by a shift in the melting curve of GCase to a higher temperature in the presence of this compound, signifying stabilization upon binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Applications in Parkinson's Disease Models
This compound can be utilized in various PD research models:
-
Patient-derived cells: Investigate the effect of GCase activation on lysosomal function and α-synuclein levels in fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons from GBA-PD patients.
-
Animal models: In transgenic mouse models of GBA-PD, this compound can be administered to assess its ability to cross the blood-brain barrier, engage GCase in the central nervous system, reduce α-synuclein pathology, and rescue motor deficits.[1]
Conclusion
This compound is a valuable tool for dissecting the role of GCase in the pathophysiology of Parkinson's disease. Its ability to allosterically activate GCase allows for the investigation of the therapeutic potential of enhancing this enzyme's activity in both genetic and sporadic forms of the disease. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies.
References
- 1. Glucocerebrosidase Mutations in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Glucocerebrosidase mutations and Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase and Parkinson disease: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinson’s Disease Associated with GBA Gene Mutations: Molecular Aspects and Potential Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. A Phase 1B Trial in GBA1-Associated Parkinson's Disease of BIA-28-6156, a Glucocerebrosidase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of glucocerebrosidase activity [bio-protocol.org]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Application Notes and Protocols: Assessing Brain Penetration of Glucocerebrosidase (GCase) Inhibitors
Topic: Method for Assessing Glucocerebrosidase-IN-2 Brain Penetration
For: Researchers, scientists, and drug development professionals.
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme responsible for the breakdown of glucosylceramide, has emerged as a critical therapeutic target for neurodegenerative disorders such as Parkinson's disease and Gaucher disease.[1][2] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease.[3] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.[4][5] Small molecule inhibitors and modulators of GCase that can penetrate the central nervous system (CNS) are therefore of significant interest.
This document provides a detailed overview of methodologies to assess the brain penetration of GCase inhibitors, with a focus on compounds structurally related to this compound. While specific quantitative data for this compound is not publicly available, we will utilize data from its successor compound, GT-02287, a brain-penetrant allosteric modulator of GCase currently in clinical development, as a representative example.[6][7][8][9]
Physicochemical Properties and Brain Penetration Potential
The ability of a small molecule to cross the blood-brain barrier (BBB) is governed by its physicochemical properties. Key parameters include:
-
Molecular Weight (MW): Generally, molecules with a MW < 400 Da have a higher probability of passive diffusion across the BBB.
-
Lipophilicity (LogP): An optimal LogP range of 1-3 is often associated with good brain penetration.
-
Polar Surface Area (PSA): A PSA < 90 Ų is generally preferred for CNS drugs.
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds typically correlate with better BBB permeability.
While specific data for this compound is limited, related brain-penetrant glucosylceramide synthase (GCS) inhibitors have been reported with moderate unbound brain-to-plasma partition coefficients (Kp,uu,brain) ranging from 0.11 to 0.20.[10]
Quantitative Data Summary
The following table summarizes available brain penetration data for the GCase modulator GT-02287. This data can serve as a benchmark when assessing novel GCase inhibitors.
| Compound | Species | Dose | Route | Sample Type | Concentration/Ratio | Citation |
| GT-02287 | Human | 13.5 mg/kg/day (multiple doses) | Oral | Cerebrospinal Fluid (CSF) | Mean: 3.1 ng/mL (on Day 13) | [8] |
| GT-02287 | Rodent | Not Specified | Not Specified | Brain/Plasma | Total Brain Levels: 2-8 times higher than total plasma levels | [8] |
Experimental Protocols
A multi-tiered approach is recommended to comprehensively assess the brain penetration of a GCase inhibitor. This typically involves in vitro screening, in situ perfusion, and in vivo pharmacokinetic studies.
Protocol 1: In Situ Brain Perfusion
The in situ brain perfusion technique provides a rapid and reliable method to determine the rate and extent of drug transport across the BBB under controlled conditions, independent of peripheral metabolism.
Objective: To determine the brain uptake clearance (Kin) and the permeability-surface area (PS) product of the test compound.
Materials:
-
Anesthetized rat or mouse
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
Test compound (radiolabeled or amenable to LC-MS/MS detection)
-
Vascular marker (e.g., [¹⁴C]-sucrose or [³H]-inulin)
-
Syringe pump
-
Surgical instruments
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Expose the common carotid artery and external carotid artery. Ligate the external carotid artery.
-
Cannulate the common carotid artery with a fine catheter connected to the syringe pump.
-
Initiate perfusion with the buffer containing the test compound and vascular marker at a constant flow rate (e.g., 10 mL/min for rats).
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Dissect the brain and collect samples from different regions (e.g., cortex, striatum, cerebellum).
-
Homogenize the brain samples and determine the concentration of the test compound and the vascular marker using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculate the brain uptake clearance (Kin) and the PS product.
Protocol 2: In Vivo Microdialysis
Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal, providing a direct measure of the pharmacologically active concentration at the target site.[11][12]
Objective: To determine the time-course of unbound drug concentration in the brain and calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain).
Materials:
-
Rat or mouse with a surgically implanted guide cannula targeted to a specific brain region (e.g., striatum).
-
Microdialysis probe (with appropriate molecular weight cut-off).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
LC-MS/MS system for sample analysis.
Procedure:
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Administer the test compound to the animal (e.g., via intravenous or oral route).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into the fraction collector.
-
Simultaneously, collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
Analyze the concentration of the test compound in the dialysate and plasma ultrafiltrate using a validated LC-MS/MS method.[13][14][15]
-
Calculate the Kp,uu,brain by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Protocol 3: GCase Activity Assay in Brain Tissue
To confirm target engagement in the CNS, it is crucial to measure the activity of GCase in brain tissue following compound administration.
Objective: To determine the effect of the test compound on GCase activity in brain homogenates.
Materials:
-
Brain tissue from treated and vehicle control animals.
-
Homogenization buffer (e.g., citrate-phosphate buffer, pH 5.4).
-
Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG).
-
GCase inhibitor (e.g., conduritol B epoxide, CBE) for determining specific activity.
-
Fluorometer.
Procedure:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenate (e.g., using a BCA assay).
-
In a 96-well plate, incubate the brain homogenate with the 4-MUG substrate in the presence or absence of CBE.
-
After a defined incubation period at 37°C, stop the reaction (e.g., by adding a high pH stop buffer).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Calculate the specific GCase activity (CBE-inhibitable activity) and compare the activity between treated and control groups.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: GCase pathway in neurodegeneration and the workflow for assessing brain penetration.
Logical Relationship of Brain Penetration Assessment
Caption: Decision-making flowchart for assessing the brain penetration of a GCase inhibitor.
Conclusion
A systematic and multi-faceted approach is essential for accurately assessing the brain penetration of this compound and other novel GCase inhibitors. The combination of in situ and in vivo techniques, coupled with target engagement assays, provides a comprehensive understanding of a compound's ability to reach its CNS target and exert a pharmacological effect. The provided protocols and data for the related compound GT-02287 offer a valuable framework for researchers in this field.
References
- 1. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinsonisms and Glucocerebrosidase Deficiency: A Comprehensive Review for Molecular and Cellular Mechanism of Glucocerebrosidase Deficiency [mdpi.com]
- 3. Glucocerebrosidase mutations: A paradigm for neurodegeneration pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enhancing the Activity of Glucocerebrosidase as a Treatment for Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. gaintherapeutics.com [gaintherapeutics.com]
- 8. gaintherapeutics.com [gaintherapeutics.com]
- 9. Gain Therapeutics Presents Data at the AD/PD™ 2024 Conference Demonstrating the Mechanism of Action of GT-02287, its Clinical Stage GCase Regulator for the Treatment of Parkinson’s Disease - BioSpace [biospace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. buczynski-gregus.com [buczynski-gregus.com]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Glucocerebrosidase-IN-2 Assay Variability
Welcome to the technical support center for Glucocerebrosidase (GCase) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the screening and characterization of GCase inhibitors, such as Glucocerebrosidase-IN-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to variability and unexpected results in your GCase assays.
General Assay Performance
Question: My assay is showing high variability between replicate wells. What are the common causes?
Answer: High variability between replicates is a frequent issue and can stem from several factors:
-
Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor can significantly impact results. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Inadequate mixing of reagents in the assay plate can lead to localized differences in reaction rates. Gently tap or use a plate shaker after adding each reagent.
-
Temperature Gradients: Uneven temperature across the assay plate can cause wells on the edges to react at different rates than those in the center. Incubate plates in a temperature-controlled environment and allow them to equilibrate before adding reagents.
-
Evaporation: During long incubation times, evaporation from the outer wells of a microplate can concentrate reactants and alter reaction kinetics. Using plate sealers or a humidified incubator can mitigate this.
-
Contamination: Dust or other particulates in the wells can interfere with fluorescence or absorbance readings. Ensure a clean working environment and use filtered pipette tips.
Question: My positive and negative controls are not performing as expected. What should I check?
Answer: Control failure is a critical indicator of a systemic issue with the assay.
-
Degraded Reagents: Ensure that the enzyme, substrate, and known inhibitors are stored correctly and have not expired. Aliquoting reagents can prevent multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The pH and ionic strength of the assay buffer are critical for GCase activity. Prepare buffers fresh and verify the pH.[1] GCase is maximally active at a pH of 5.5.[1]
-
Substrate or Inhibitor Instability: Some compounds, like the known GCase inhibitor Conduritol B epoxide (CBE), can be unstable in solution.[2] Prepare these solutions fresh before each experiment.
Issues Specific to this compound
Question: I am not observing the expected inhibitory activity with this compound. Why might this be?
Answer: this compound is a quinazoline analogue that acts as an inhibitor of GCase.[3] If you are not seeing the expected activity, consider the following:
-
Solubility Issues: this compound may have limited solubility in aqueous assay buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Precipitated inhibitor will not be effective.
-
Incorrect Concentration Range: The reported AC50 for this compound is 25.29 μM for the inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) hydrolysis in N370S mutant tissues.[3] Ensure your concentration range is appropriate to observe a dose-response.
-
Time-Dependent Inhibition: Some inhibitors require a pre-incubation period with the enzyme to exert their effect. Investigate if pre-incubating GCase with this compound before adding the substrate improves the observed inhibition.
-
Chaperone Activity: this compound has been noted for its potential to act as a pharmacological chaperone, which can improve the translocation of mutant GCase to the lysosome.[3] In a cell-free enzymatic assay, this chaperone effect will not be observed. The primary effect will be inhibition.
Question: My results with this compound are inconsistent across different experiments. What could be the cause?
Answer: In addition to the general sources of variability, consider these factors for this compound:
-
Stock Solution Stability: The stability of this compound in your chosen solvent and at your storage temperature may vary. Prepare fresh stock solutions or test the stability of your stock over time.
-
Assay Conditions: The inhibitory potency of a compound can be influenced by assay conditions such as substrate concentration. If the substrate concentration is much higher than its Michaelis-Menten constant (Km), a competitive inhibitor will appear less potent.
Data Interpretation
Question: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
Answer: High background can be due to:
-
Autofluorescence of Compounds: Test compounds, including this compound, may be fluorescent at the excitation and emission wavelengths of your assay. Run a control plate with the compounds but without the enzyme to measure their intrinsic fluorescence.
-
Contaminated Assay Buffer or Plates: Use high-quality, low-fluorescence plates and ensure your buffer components are not contaminated.
-
Substrate Instability: The fluorescent substrate may be hydrolyzing spontaneously. Prepare the substrate solution fresh and protect it from light.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical GCase activity assay.
| Parameter | Value | Notes |
| GCase Optimal pH | 5.5 | Activity is significantly lower at neutral pH.[1] |
| Substrate | 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | A common fluorogenic substrate for GCase. |
| Excitation/Emission | ~360 nm / ~445 nm | For the product 4-methylumbelliferone (4-MU). |
| This compound AC50 | 25.29 µM | For inhibition of 4-MUG hydrolysis in N370S mutant GCase.[3] |
| Known Inhibitor | Conduritol B epoxide (CBE) | An irreversible inhibitor often used as a positive control. |
Experimental Protocols
Protocol: In Vitro GCase Activity Assay with this compound
This protocol describes a common method for measuring GCase activity and its inhibition using a fluorogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate and 0.1% Triton X-100.
-
GCase Enzyme Solution: Recombinant human GCase diluted in assay buffer to the desired final concentration.
-
Substrate Solution: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer. Prepare fresh and protect from light.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Serially dilute in DMSO to create a range of concentrations.
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4.
2. Assay Procedure:
-
Add a small volume of the diluted this compound or DMSO (for control wells) to the wells of a black 96-well plate.
-
Add the GCase enzyme solution to all wells except the blank.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the stop solution to all wells. The high pH enhances the fluorescence of the 4-MU product.
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~445 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Enzymatic reaction of Glucocerebrosidase (GCase) and inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues in the this compound assay.
References
Improving the signal-to-noise ratio in Glucocerebrosidase-IN-2 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Glucocerebrosidase (GCase) assays, with a specific focus on the inhibitor Glucocerebrosidase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is Glucocerebrosidase (GCase) and why is its activity measured?
A1: Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a lysosomal enzyme that catalyzes the hydrolysis of glucocerebroside into glucose and ceramide.[1] Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder. These mutations are also a significant genetic risk factor for Parkinson's disease.[2][3] Measuring GCase activity is crucial for diagnosing these diseases and for screening potential therapeutic compounds, such as inhibitors or chaperones, that can modulate its function.
Q2: What is this compound?
A2: this compound is a quinazoline analog that acts as an inhibitor of GCase.[4] It has been shown to inhibit the hydrolysis of fluorescent GCase substrates in tissues with the N370S mutation, a common mutation in Gaucher disease, with an AC50 of 25.29 μM.[4] It is investigated for its potential to improve the translocation of mutant GCase to lysosomes.[4]
Q3: What are the common substrates used in GCase fluorescence assays?
A3: The most common fluorogenic substrates are 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) and resorufin-β-D-glucopyranoside (Res-β-Glc).[5] Upon cleavage by GCase, they release the fluorescent products 4-methylumbelliferone (4-MU) and resorufin, respectively.[5]
Q4: What are the optimal conditions for a GCase activity assay?
A4: GCase is a lysosomal enzyme and thus functions optimally under acidic conditions. The ideal pH for in vitro GCase assays is typically around 5.5 to 5.9.[6][7] The assay buffer should also contain a bile salt, such as sodium taurocholate, which is required for maximal enzyme activity in vitro.[6]
Troubleshooting Guide
Problem 1: High Background Signal
Q: My negative control wells (no enzyme or inhibited enzyme) show a high fluorescence signal. What could be the cause?
A: High background fluorescence can obscure the true signal from GCase activity. Here are the common causes and solutions:
-
Autofluorescent Compounds: The inhibitor itself (this compound) or other compounds in your screening library might be fluorescent at the excitation/emission wavelengths of your assay.
-
Solution: Screen your compounds in an assay buffer without the enzyme or substrate to check for intrinsic fluorescence. If a compound is autofluorescent, you may need to use a different assay with a substrate that has a distinct spectral profile (e.g., switch from a blue to a red fluorescent substrate).
-
-
Substrate Instability: The fluorogenic substrate may be hydrolyzing spontaneously.
-
Solution: Prepare fresh substrate solutions for each experiment and protect them from light.[8] Ensure the pH of your assay buffer is stable, as extreme pH values can increase substrate degradation.
-
-
Contaminated Reagents or Plates: Dust, fibers, or chemical residues in your buffers or on the microplates can contribute to background fluorescence.
-
Solution: Use high-purity reagents and dedicated, clean labware. For fluorescence assays, it is recommended to use black microplates with clear bottoms to minimize background.[6]
-
-
Non-specific Enzyme Activity: Other cellular enzymes might be cleaving the substrate.
-
Solution: To measure lysosomal GCase activity specifically, include a known irreversible GCase inhibitor, such as conduritol B epoxide (CBE), in your negative control wells.[8] This will help to distinguish GCase-specific activity from that of other glucosidases.
-
Problem 2: Low Signal-to-Noise Ratio
Q: The difference in signal between my active enzyme and negative control is very small. How can I improve my signal-to-noise ratio?
A: A low signal-to-noise ratio can make it difficult to detect inhibition accurately. Consider the following factors:
-
Suboptimal Assay Conditions: The enzyme may not be functioning at its maximal capacity.
-
Insufficient Enzyme or Substrate Concentration: The reaction rate may be too low to generate a strong signal.
-
Solution: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.[6] Ensure the substrate concentration is appropriate for the enzyme concentration and is ideally at or near the Km value for sensitive inhibitor screening.
-
-
Incorrect Wavelength Settings: The plate reader settings may not be optimal for the fluorophore.
-
Solution: Verify the excitation and emission wavelengths recommended for your specific substrate and ensure the plate reader's filters or monochromators are set correctly.[6]
-
-
Inappropriate Microplate Type:
-
Solution: Always use black plates for fluorescence assays to reduce well-to-well crosstalk and background.[6]
-
Problem 3: Inconsistent or Irreproducible Results
Q: I am getting significant variability between replicate wells and between experiments. What are the potential sources of this inconsistency?
A: Reproducibility is key for reliable inhibitor characterization. Here are some common reasons for variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to large variations in reagent concentrations.
-
Incomplete Reagent Mixing: Failure to properly mix reagents upon addition can result in a non-homogenous reaction.
-
Solution: Gently mix the plate after adding each reagent, either by gentle tapping or using an orbital shaker. Avoid introducing bubbles.
-
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature.
-
Solution: Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. If the incubation is performed at an elevated temperature, ensure the incubator provides uniform heating.
-
-
Edge Effects: Wells on the outer edges of a microplate can be more prone to evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outermost wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Quantitative Data Summary
| Parameter | 4-MUG Assay ("Blue") | Res-β-Glc Assay ("Red") | Reference |
| Optimal pH | 5.9 | 5.9 | [9] |
| Excitation Wavelength | ~365 nm | ~570 nm | [9] |
| Emission Wavelength | ~440 nm | ~610 nm | [9] |
| Km Value | 768 µM | 33 µM | [9] |
| Sodium Taurocholate | Required, plateau at ~15 mM | Required | [6][9] |
| Stop Solution | Required (e.g., Glycine-NaOH, pH 10) | Not required | [9] |
| Inhibitor | Target | IC50 / AC50 | Reference |
| This compound | GCase (N370S mutant) | AC50: 25.29 µM | [4] |
| Glucocerebrosidase-IN-1 | GCase | IC50: 29.3 µM | [10] |
Experimental Protocols
Protocol 1: GCase Activity Assay using 4-MUG
-
Prepare Assay Buffer: 50 mM citrate-phosphate buffer, pH 5.9, containing 10 mM sodium taurocholate.
-
Reagent Preparation:
-
GCase Enzyme Solution: Dilute recombinant GCase to the desired final concentration (e.g., 2 nM) in cold assay buffer.
-
4-MUG Substrate Solution: Prepare a stock solution of 4-MUG in DMSO and dilute to the final desired concentration (e.g., 800 µM) in assay buffer.
-
Inhibitor (this compound) Solution: Prepare a serial dilution of the inhibitor in DMSO.
-
Stop Solution: 1 M Glycine-NaOH, pH 10.
-
-
Assay Procedure (1536-well plate format):
-
Add 23 nL of the inhibitor solution (or DMSO for control) to the wells of a black, clear-bottom 1536-well plate.
-
Add 2 µL of the GCase enzyme solution to each well. For the negative control, add 2 µL of assay buffer without the enzyme.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of the 4-MUG substrate solution.
-
Incubate for 40 minutes at room temperature, protected from light.
-
Terminate the reaction by adding 3 µL of the stop solution.
-
-
Data Acquisition: Read the fluorescence at an excitation of 365 nm and an emission of 440 nm.
Visualizations
Caption: GCase hydrolyzes glucocerebroside in the lysosome; this activity is blocked by this compound.
Caption: Workflow for a typical GCase fluorescence assay with an inhibitor.
Caption: Troubleshooting logic for a low signal-to-noise ratio in GCase assays.
References
- 1. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in Glucocerebrosides Research: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Glucocerebrosidase-IN-2 (NCGC607) Synthesis Protocol
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of Glucocerebrosidase-IN-2, modeled here as the well-characterized glucocerebrosidase (GCase) chaperone, NCGC607 . This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to address specific issues that may be encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NCGC607?
A1: NCGC607 is a non-inhibitory small molecule chaperone of glucocerebrosidase (GCase). Unlike some GCase inhibitors that bind to the active site, NCGC607 is thought to bind to an allosteric site on the enzyme. This binding helps to stabilize the conformation of mutant GCase, facilitating its proper folding and trafficking to the lysosome. This leads to increased levels of functional GCase in the lysosome, which can then more effectively clear its substrate, glucosylceramide.[1][2][3]
Q2: What are the key intermediates in the synthesis of NCGC607?
A2: The synthesis of NCGC607 involves the preparation of two key fragments followed by their coupling. The key intermediates are:
-
Intermediate A: 2-Chloro-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
-
Intermediate B: 2-Hydroxy-N-(4-iodophenyl)acetamide
Q3: What are the critical reaction steps in the synthesis of NCGC607?
A3: The two most critical steps are the amide bond formations and the final Williamson ether synthesis. The amide couplings, often facilitated by reagents like HATU, require careful control of reaction conditions to ensure high yields and minimize side products. The Williamson ether synthesis, which couples the two main fragments, is sensitive to the base used and the reaction temperature to avoid potential elimination side reactions.
Q4: What analytical techniques are recommended for characterizing NCGC607 and its intermediates?
A4: A combination of techniques is essential for proper characterization.
-
NMR (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
HPLC: To assess the purity of the final compound.[1]
-
FTIR: To identify key functional groups.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activity of NCGC607.
Table 1: Effect of NCGC607 on GCase Activity
| Cell Line/Condition | NCGC607 Concentration | Fold Increase in GCase Activity | Reference |
| Gaucher Disease (GD1) iDA neurons | 3 µM | ~2.0-fold | [1][4] |
| Gaucher Disease with Parkinsonism (GD1-PD) iDA neurons | 3 µM | ~1.8-fold | [1][4] |
| Gaucher Disease (GD2) iDA neurons | 3 µM | ~40-fold | [1][4] |
| Gaucher Disease Macrophages (GD) | 4 µM | ~1.3-fold | [2][5] |
| GBA-PD Macrophages (N370S/WT) | 4 µM | ~1.5-fold | [2][5] |
| Control Macrophages | 4 µM | ~2.1-fold | [6] |
| GBA-PD iPSC-derived DA neurons (N370S) | Not specified | ~1.1-fold | [2][5] |
Table 2: Effect of NCGC607 on GCase Protein Levels and Substrate Concentration
| Cell Line/Condition | NCGC607 Concentration | Effect | Reference |
| Gaucher Disease Macrophages (GD) | 4 µM | ~1.5-fold increase in GCase protein | [2][5] |
| Gaucher Disease Macrophages (GD) | 4 µM | ~4.0-fold reduction in HexSph concentration | [2] |
| GBA-PD iPSC-derived DA neurons (N370S) | Not specified | ~1.7-fold increase in GCase protein | [2][5] |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCGC607 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. jneurosci.org [jneurosci.org]
- 5. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Cytotoxicity of Glucocerebrosidase-IN-2
Welcome to the technical support center for Glucocerebrosidase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential cytotoxicity issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a quinazoline-based inhibitor of the enzyme glucocerebrosidase (GCase). It has been shown to inhibit the hydrolysis of substrates like 4-methylumbelliferone β-D-glucopyranoside (4MU) and fluorescent glycosylceramide (FlourGC) in tissues with the N370S GCase mutation, exhibiting an AC50 of 25.29 μM. It is being investigated for its potential to improve the translocation of mutant GCase to the lysosome in the context of Gaucher disease research.
Q2: What is the difference between IC50, AC50, and CC50?
These are all measures of potency, but they describe different effects:
-
IC50 (Half maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity) by 50%.[1][2]
-
AC50 (Half maximal Activity Concentration): The concentration of a substance that elicits a response halfway between the baseline and maximum response. In the context of this compound, it refers to the concentration at which 50% of the maximal improvement in GCase translocation or activity is observed.
-
CC50 (Half maximal Cytotoxic Concentration): The concentration of a substance required to cause the death of 50% of viable cells in a culture.[3][4][5]
Q3: Is cytotoxicity expected with this compound?
While specific cytotoxicity data for this compound is not publicly available, some level of cytotoxicity can be anticipated with many small molecule inhibitors, especially at higher concentrations. The quinazoline core structure is found in various biologically active compounds, some of which have demonstrated cytotoxic effects.[6][7][8][9][10] Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell line.
Q4: What are the potential mechanisms of cytotoxicity for a GCase inhibitor?
Cytotoxicity from a GCase inhibitor can arise from two main sources:
-
On-target effects: Inhibition of GCase can lead to the accumulation of its substrate, glucosylceramide, and its derivatives. This accumulation can disrupt lysosomal function, impair autophagy, induce mitochondrial dysfunction, and increase oxidative stress, ultimately leading to cell death.[11][12][13][14][15][16][17]
-
Off-target effects: The inhibitor may interact with other cellular targets besides GCase, leading to unintended and potentially toxic consequences. The nature of these effects is specific to the chemical structure of the inhibitor.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing significant cell death in your experiments with this compound, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| Widespread cell death at all tested concentrations. | 1. Incorrect stock solution concentration.2. High sensitivity of the cell line.3. Contamination of cell culture. | 1. Verify the concentration of your stock solution. Prepare a fresh dilution series.2. Perform a dose-response experiment with a much wider and lower concentration range to determine the CC50.3. Check for signs of bacterial or fungal contamination.[18][19] |
| Cell death observed only at higher concentrations. | 1. Exceeding the therapeutic window.2. On-target cytotoxicity due to prolonged or high-level GCase inhibition. | 1. Determine the CC50 for your cell line and use concentrations well below this value for your experiments.2. Reduce the incubation time with the inhibitor.3. Consider using a lower, effective concentration for a longer duration. |
| Signs of apoptosis (e.g., cell shrinkage, membrane blebbing). | Induction of programmed cell death. | 1. Perform a caspase-3/7 activity assay to confirm apoptosis.2. Analyze the expression of apoptotic markers (e.g., cleaved PARP, Annexin V staining). |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment.2. Inconsistent inhibitor incubation times.3. Cell passage number. | 1. Ensure consistent cell seeding density for all experiments.2. Standardize the incubation time with the inhibitor.3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
As specific CC50 values for this compound are not available, researchers should determine these values empirically for their cell lines of interest. Below is a template table to be populated with your experimental data.
| Cell Line | This compound CC50 (µM) | This compound IC50/AC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| e.g., SH-SY5Y | [Your Data] | 25.29 (AC50 for N370S) | [Your Calculated Data] |
| e.g., Fibroblasts | [Your Data] | 25.29 (AC50 for N370S) | [Your Calculated Data] |
| [Your Cell Line] | [Your Data] | [Your Data] | [Your Calculated Data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the CC50 of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[20]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol is for determining if cytotoxicity is mediated by apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[21][22][23]
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.
Visualizations
Caption: On-target cytotoxicity pathway of GCase inhibition.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Death by over-eating: The Gaucher disease associated gene GBA1, identified in a screen for mediators of autophagic cell death, is necessary for developmental cell death in Drosophila midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of microglial β-glucocerebrosidase hampers the microglia-mediated antioxidant and protective response in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal lipid alterations caused by glucocerebrosidase deficiency promote lysosomal dysfunction, chaperone-mediated-autophagy deficiency, and alpha-synuclein pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting neuronal lysosomal dysfunction caused by β-glucocerebrosidase deficiency with an enzyme-based brain shuttle construct - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Troubleshooting [sigmaaldrich.com]
- 19. corning.com [corning.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 23. ulab360.com [ulab360.com]
How to improve the stability of Glucocerebrosidase-IN-2 in solution
Technical Support Center: Glucocerebrosidase-IN-2
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to improve the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline analogue that functions as an inhibitor of the enzyme glucocerebrosidase (GCase)[1]. GCase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide[2][3]. By inhibiting GCase, this compound can be used to study the biological consequences of reduced GCase activity, which is associated with Gaucher disease and is a significant risk factor for Parkinson's disease[4]. This compound has been shown to have the potential to improve the translocation of GCase to lysosomes in cells with certain mutations[1].
Q2: What is the recommended solvent for dissolving this compound?
For initial solubilization, it is best to consult the Certificate of Analysis provided by the supplier. As a general practice for small molecule inhibitors, dimethyl sulfoxide (DMSO) is often a suitable solvent for creating concentrated stock solutions[5]. When preparing aqueous working solutions, it is recommended to make intermediate dilutions in DMSO before adding the final diluted sample to your aqueous buffer to prevent precipitation[5].
Q3: What are the recommended storage conditions for this compound?
Lyophilized this compound is typically stable at room temperature for short-term shipping[1]. For long-term storage of the lyophilized powder, it is advisable to store it at -20°C or colder, protected from moisture and light[6][7].
Once dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C or -80°C[7]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[6][8].
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates indicates that the compound may not be fully dissolved or has precipitated out of solution. Sonication can sometimes help to break up aggregates and enhance solubilization[7]. If the compound is being diluted from a DMSO stock into an aqueous buffer, the precipitation may be due to the compound's low solubility in the aqueous medium. To mitigate this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous buffer[5].
Q5: What are the common degradation pathways for a quinazoline analogue like this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, small molecules can be susceptible to several degradation mechanisms. The two most common pathways are hydrolysis and oxidation[9][10]. Hydrolysis is the cleavage of a chemical bond by water and can be influenced by the pH of the solution[10][11]. Oxidation involves a reaction with oxygen and can be catalyzed by light, heat, or trace metals[9][10]. Given its chemical structure, it is prudent to protect solutions of this compound from extreme pH values, prolonged exposure to light, and excessive heat.
Troubleshooting Guide: Instability of this compound in Solution
If you suspect that this compound is unstable in your experimental setup, follow this guide to diagnose and resolve the issue.
Step 1: Visual Inspection and Solubility Check
-
Observation: Precipitate, cloudiness, or color change in the solution.
-
Possible Cause: Poor solubility or chemical degradation.
-
Action:
-
Confirm that the concentration of the inhibitor is not above its solubility limit in the final buffer.
-
If using a DMSO stock, ensure the final concentration of DMSO is compatible with your assay and does not cause the compound to precipitate.
-
Try gentle warming or sonication to aid dissolution[7].
-
Step 2: Review Preparation and Storage Procedures
-
Observation: Inconsistent experimental results or loss of inhibitory activity over time.
-
Possible Cause: Improper handling, storage, or repeated freeze-thaw cycles.
-
Action:
-
Always allow the lyophilized compound to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption[7][12].
-
Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.
-
Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles[6][8].
-
Store solutions at or below -20°C and protect them from light[6].
-
Step 3: Assess Stability in Your Experimental Buffer
-
Observation: Loss of activity when the compound is incubated in the assay buffer for an extended period.
-
Possible Cause: pH-dependent hydrolysis or other buffer-induced degradation.
-
Action:
-
Perform a time-course experiment to determine the stability of this compound in your specific buffer.
-
Analyze samples at different time points using an analytical method like HPLC to quantify the amount of intact inhibitor remaining[13][14].
-
If instability is confirmed, consider adjusting the buffer composition or pH, if your experiment allows.
-
Step 4: Consider Potential for Oxidation
-
Observation: Degradation occurs even with proper handling and in a suitable buffer.
-
Possible Cause: Oxidation of the compound.
-
Action:
-
Prepare solutions using degassed buffers or solvents.
-
If possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon)[10].
-
Include an antioxidant in your buffer if it is compatible with your assay.
-
Step 5: Quantify Stability with a Formal Assay
-
Observation: A precise understanding of the inhibitor's stability under various conditions is required.
-
Possible Cause: Need for quantitative data to optimize experimental protocols.
-
Action:
-
Conduct a formal chemical stability assay as detailed in the "Experimental Protocols" section below. This will provide quantitative data on the stability of this compound under different conditions of temperature, pH, and solvent composition[15].
-
Data Presentation: Stability of this compound
Use the following table to systematically record and compare the stability of this compound under various experimental conditions. The percentage of the remaining compound can be determined using analytical techniques such as HPLC[13][14].
| Condition | Solvent/Buffer | pH | Temperature (°C) | Time (hours) | % Remaining Compound | Observations |
| Control | DMSO | N/A | -20 | 0 | 100% | Clear solution |
| Aqueous Stability | PBS | 7.4 | 37 | 2 | ||
| PBS | 7.4 | 37 | 6 | |||
| PBS | 7.4 | 37 | 24 | |||
| pH Effect | Acetate Buffer | 5.5 | 37 | 6 | ||
| Tris Buffer | 8.0 | 37 | 6 | |||
| Solvent Effect | 50% Acetonitrile | N/A | 25 | 24 | ||
| Freeze-Thaw | DMSO | N/A | -20 to 25 | 3 cycles |
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound using HPLC
This protocol outlines a method to determine the chemical stability of this compound in a buffered aqueous solution.
1. Materials and Reagents:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic Acid (for mobile phase)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the test buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Prepare enough volume for all time points.
3. Incubation and Sampling:
-
Incubate the working solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the working solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store the sample at -20°C until analysis. The time zero (T=0) sample should be prepared immediately after the working solution is made.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to separate this compound from any potential degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by scanning its UV spectrum.
-
Injection Volume: 10 µL
-
Inject each sample from the time course onto the HPLC system.
5. Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for the chemical stability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Glucocerebrosidase Mutations and Synucleinopathies. Potential Role of Sterylglucosides and Relevance of Studying Both GBA1 and GBA2 Genes [frontiersin.org]
- 5. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Glucocerebrosidase-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Glucocerebrosidase-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline analog that functions as an inhibitor of the enzyme glucocerebrosidase (GCase).[1] GCase is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[2] By inhibiting GCase, this compound can be used to study the effects of reduced GCase activity in various cellular models. Additionally, it has shown potential as a pharmacological chaperone for the N370S mutant of GCase, suggesting it may help improve the proper folding and trafficking of this mutant enzyme to the lysosome.[1][3]
Q2: What are the main applications of this compound in research?
This compound is primarily used in studies related to Gaucher disease and Parkinson's disease, both of which are associated with GCase dysfunction.[3][4] Researchers use this inhibitor to:
-
Model Gaucher disease in cell cultures to study disease mechanisms and test potential therapeutic strategies.
-
Investigate the link between GCase activity and alpha-synuclein aggregation in Parkinson's disease models.[5]
-
Assess the potential of pharmacological chaperones to rescue mutant GCase function.[3][6]
-
Serve as a tool compound in high-throughput screening assays to identify novel GCase modulators.[7]
Q3: What is the reported potency of this compound?
This compound inhibits the hydrolysis of synthetic fluorogenic substrates such as 4-methylumbelliferone β-D-glucopyranoside (4MU-β-Glc) and fluorescent glycosylceramide (FluoroGC) in tissues with the N370S GCase mutation with an AC50 of 25.29 μM.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no GCase inhibition observed.
-
Question: I am not seeing the expected inhibition of GCase activity in my biochemical assay. What could be the issue?
-
Answer: Several factors could contribute to this. First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation. Second, ensure your assay buffer composition is optimal for GCase activity and inhibitor binding. The pH should be acidic, typically around 5.2-5.9, to mimic the lysosomal environment.[8][9][10] The presence of detergents like sodium taurocholate is also crucial for optimal enzyme activity in vitro.[10] Finally, consider the possibility of substrate competition. If using a high concentration of a fluorogenic substrate, it might outcompete the inhibitor.
Problem 2: Compound precipitation in cell culture media.
-
Question: I am observing precipitation when I add this compound to my cell culture media. How can I resolve this?
-
Answer: this compound, like many small molecules, may have limited solubility in aqueous solutions. To avoid precipitation, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO.[8] When preparing your final working concentration in cell culture media, ensure that the final concentration of the organic solvent is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[7] It is also advisable to add the compound to the media with gentle mixing and to visually inspect for any signs of precipitation before adding it to the cells.
Problem 3: High background fluorescence in the GCase activity assay.
-
Question: My GCase activity assay is showing high background fluorescence, making it difficult to interpret the results. What are the common causes and solutions?
-
Answer: High background fluorescence in GCase assays using substrates like 4-MUG can arise from several sources. Autofluorescence from the compound itself or from cellular components can be a factor.[11] To mitigate this, always include control wells containing the compound but no enzyme or cell lysate to measure and subtract the background fluorescence. Another potential issue is the non-enzymatic hydrolysis of the substrate. Ensure that your substrate solution is freshly prepared and protected from light, as prolonged storage can lead to spontaneous breakdown.[8] If using 4-MUG, the stop solution used to raise the pH and enhance the fluorescent signal should be added consistently across all wells.
Problem 4: Difficulty in observing a chaperone effect in cell-based assays.
-
Question: I am trying to assess the chaperone activity of this compound on mutant GCase in patient-derived fibroblasts, but I am not seeing an increase in GCase activity. What should I check?
-
Answer: Demonstrating a chaperone effect requires careful optimization of experimental conditions. The incubation time with the compound is critical; a 5-day incubation period is often used to allow for sufficient time for the compound to potentially stabilize the mutant protein and increase its levels in the lysosome.[3] The concentration of the compound is also crucial; a dose-response experiment is recommended to identify the optimal concentration. It is also important to use appropriate controls, such as a known GCase chaperone like isofagomine, as a positive control.[7] Finally, confirm the genotype of the patient-derived cells, as the chaperone effect can be mutation-specific.
Data Summary
| Parameter | Value | Reference |
| Compound Type | Quinazoline analogue | [1] |
| Primary Target | Glucocerebrosidase (GCase) | [1] |
| AC50 | 25.29 μM (for inhibition of 4MU-β-Glc and FluoroGC hydrolysis in N370S mutant tissues) | [1] |
Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay
This protocol is adapted from established methods for measuring GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[8][12][13]
Materials:
-
Cell lysate containing GCase
-
This compound
-
4-MUG substrate
-
Assay Buffer (e.g., 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% w/v sodium taurocholate, 1% w/v BSA, and 1 mM EDTA)[8]
-
Stop Buffer (e.g., 1 M Glycine, pH 12.5)[8]
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 10 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 80 µL of cell lysate (containing a predetermined amount of protein, e.g., 5-10 µg) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a fresh solution of 4-MUG in Assay Buffer (e.g., 5 mM).[8]
-
Initiate the enzymatic reaction by adding 10 µL of the 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Measure the fluorescence at an excitation wavelength of ~350-365 nm and an emission wavelength of ~445-460 nm.[8]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Cellular Chaperone Activity Assay
This protocol is designed to assess the ability of this compound to increase the activity of mutant GCase in patient-derived fibroblasts.[3]
Materials:
-
Patient-derived fibroblasts with a known GCase mutation (e.g., N370S)
-
This compound
-
Cell culture medium and supplements
-
Reagents for GCase activity assay (as described in Protocol 1)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Seed the patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of this compound in the cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the cells for 5 days at 37°C in a CO2 incubator.
-
After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., M-buffer with protease inhibitors and 0.25% Triton X-100).[12]
-
Determine the protein concentration of each cell lysate.
-
Perform the in vitro GCase activity assay as described in Protocol 1, using equal amounts of protein from each lysate.
-
Normalize the GCase activity to the protein concentration for each sample.
-
Compare the GCase activity in the inhibitor-treated cells to the vehicle-treated cells to determine if there is a significant increase in enzyme activity, which would indicate a chaperone effect.
Visualizations
Caption: Simplified signaling pathway of Glucocerebrosidase (GCase) and the inhibitory action of this compound.
Caption: Experimental workflow for a typical in vitro GCase activity assay.
Caption: Troubleshooting decision tree for inconsistent GCase inhibition results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 9. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. protocols.io [protocols.io]
Optimizing incubation time for Glucocerebrosidase-IN-2 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments using Glucocerebrosidase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinazoline analogue that functions as an inhibitor of the enzyme Glucocerebrosidase (GCase).[1] GCase is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[2][3] Inhibition of GCase by this compound leads to a decrease in its enzymatic activity. Additionally, some inhibitors of GCase, particularly those that bind to the active site, can act as pharmacological chaperones, stabilizing the enzyme's conformation and potentially aiding its proper trafficking and function, especially for mutant forms of the enzyme.[4][5][6]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to study the physiological and pathological roles of GCase. Its applications include:
-
Investigating the consequences of GCase deficiency in cellular models of Gaucher disease and Parkinson's disease.[4][7]
-
Studying the potential of pharmacological chaperones to rescue the function of mutant GCase.
-
Screening for and characterizing novel GCase activators or inhibitors.[8]
Q3: What is the reported potency of this compound?
This compound has a reported AC50 (half-maximal activity concentration) of 25.29 μM for the inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) and fluorescent glycosylceramide (FlourGC) hydrolysis in tissues with the N370S GCase mutation.[1]
Troubleshooting Guides
Problem 1: Suboptimal or no inhibition of GCase activity observed.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or enzyme preparation.[9] |
| Inappropriate incubation time | For direct inhibition assays, a shorter pre-incubation time (e.g., 15-60 minutes) with the enzyme before adding the substrate is often sufficient.[10] For cellular assays, longer incubation times may be necessary to allow for cell permeability and target engagement. Optimize the incubation time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours). |
| Inhibitor instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Assay conditions are not optimal | GCase activity is optimal at an acidic pH (around 5.2-5.9).[11][12] Ensure your assay buffer has the correct pH. The presence of detergents like sodium taurocholate can also impact enzyme activity, although some quinazoline inhibitor assays exclude it.[7] |
| High substrate concentration | In competitive inhibition, a high substrate concentration can overcome the effect of the inhibitor. If the inhibition mechanism is competitive, consider using a substrate concentration at or below the Km value. |
Problem 2: Inconsistent results in chaperone activity assays.
| Possible Cause | Suggested Solution |
| Inappropriate incubation time for chaperone effect | Chaperone activity often requires longer incubation times (e.g., 24-72 hours) to allow for changes in protein expression, folding, and trafficking.[4][11] A time-course experiment is highly recommended. |
| Cell type and mutation dependency | The chaperone effect of a compound can be highly dependent on the specific GCase mutation and the cell type being used. Ensure the cell line you are using is appropriate for studying the chaperone activity of this compound. |
| Inhibitor concentration is too high | At high concentrations, active-site chaperones can inhibit the enzyme's activity in the lysosome, masking the beneficial effects of increased enzyme trafficking.[11] Perform a dose-response curve to find a concentration that promotes chaperoning without excessive inhibition. |
| Issues with cell health | Long incubation times with any small molecule can affect cell viability. Monitor cell health and consider performing a cytotoxicity assay to ensure the observed effects are not due to toxicity.[6] |
| Suboptimal protein extraction and analysis | Ensure your cell lysis and protein quantification methods are consistent. For assessing chaperone activity, it is crucial to differentiate between the ER-resident (immature) and lysosomal (mature) forms of GCase, for example, by using Endoglycosidase H (Endo H) digestion followed by Western blotting.[7] |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Compound | Target | Assay System | Substrate | Potency (AC50) |
| This compound | Glucocerebrosidase (N370S mutant) | Mutant tissue homogenate | 4-MUG & FlourGC | 25.29 µM[1] |
Table 2: Hypothetical Time-Course of GCase Activity Inhibition in a Cellular Assay
| Incubation Time (hours) | GCase Activity (% of Control) |
| 1 | 85% |
| 6 | 60% |
| 12 | 45% |
| 24 | 30% |
| 48 | 32% |
This table illustrates a hypothetical experiment to determine the optimal incubation time for observing a stable inhibitory effect in a cell-based assay.
Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay Using a Fluorogenic Substrate (4-MUG)
This protocol is adapted from standard GCase activity assays.[1][13]
Materials:
-
Recombinant GCase or cell/tissue lysates
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Citrate-phosphate buffer (pH 5.4)
-
Stop buffer (e.g., 1 M Glycine, pH 12.5)
-
DMSO (for dissolving the inhibitor)
-
Black 96-well plates
-
Plate reader with fluorescence detection (Ex/Em = 350/460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of 4-MUG in citrate-phosphate buffer.
-
Prepare serial dilutions of this compound in citrate-phosphate buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add your enzyme source (recombinant GCase or lysate) to the wells of a black 96-well plate.
-
Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG solution to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), protected from light.[13] The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Measure Fluorescence:
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of GCase activity relative to the vehicle control.
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. protocols.io [protocols.io]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of quinazoline analogues as glucocerebrosidase inhibitors with chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Developing Allosteric Chaperones for GBA1-Associated Disorders—An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Validation & Comparative
A Comparative Analysis of Glucocerebrosidase Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and experimental evaluation of key Glucocerebrosidase (GCase) inhibitors, providing a comparative landscape for researchers in neurodegenerative diseases and lysosomal storage disorders.
Understanding GCase Inhibition Strategies
Deficiency in GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes, causing the symptoms associated with Gaucher disease. GCase mutations are also a significant genetic risk factor for Parkinson's disease. Therapeutic strategies primarily focus on two approaches: enhancing the activity of the deficient enzyme or reducing the amount of its substrate.
-
Pharmacological Chaperones (PCs): These are small molecules that bind to and stabilize misfolded GCase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of active enzyme. Many of these are competitive inhibitors at the enzyme's active site.[1] A newer class of non-inhibitory chaperones that bind to allosteric sites is also being developed.[2][3]
-
Substrate Reduction Therapy (SRT): This approach involves inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By reducing the production of the substrate, the burden on the deficient GCase is lessened.[4]
Comparative Analysis of GCase Inhibitors
The following tables provide a summary of key quantitative data for several GCase inhibitors. It is important to note that assay conditions can vary between studies, leading to differences in reported values.
Table 1: Biochemical Potency of GCase Inhibitors
| Compound | Type | Target | IC50 / Ki | Species | Assay Conditions | Reference |
| Ambroxol | Pharmacological Chaperone (Mixed-type inhibitor) | GCase | IC50: 3.7 µM (pH 6.7), 31 µM (pH 5.6) | Human | Recombinant GCase, 4-MUG substrate | [5] |
| Venglustat | Substrate Reduction Therapy | Glucosylceramide Synthase | IC50: Not directly inhibiting GCase | - | - | - |
| Eliglustat | Substrate Reduction Therapy | Glucosylceramide Synthase | IC50: Not directly inhibiting GCase | - | - | - |
| Isofagomine (IFG) | Pharmacological Chaperone (Competitive inhibitor) | GCase | Ki: 0.016 µM; IC50: 0.06 µM | Human | Recombinant GCase | [6] |
| NCGC758 | Non-inhibitory Chaperone | GCase | N/A (non-inhibitory) | Human | - | [1] |
| Compound 3 (Allosteric) | Non-inhibitory Chaperone | GCase | N/A (non-inhibitory), KD: 50.7 µM | Human | Recombinant GCase (SPR) | [2] |
| Quinazoline derivative (1) | Pharmacological Chaperone | GCase | IC50: 5 µM | Human | Recombinant GCase, pNPGlc substrate | [4] |
| Pyridinyl furamide (2) | Pharmacological Chaperone | GCase | IC50: 8 µM | Human | Recombinant GCase, pNPGlc substrate | [4] |
Table 2: Pharmacokinetic Properties of Selected GCase Modulators
| Compound | Bioavailability | Half-life | Brain Penetration | Metabolism | Reference |
| Ambroxol | High | ~7-12 hours | Yes | Hepatic | |
| Venglustat | Good oral bioavailability | Not specified | Yes | Not specified | - |
| Eliglustat | Variable, dependent on CYP2D6 metabolizer status | ~6.5-10.5 hours | Limited | Primarily CYP2D6 | - |
| Compound 3 (Allosteric) | Not specified | Not specified | Yes | Not specified | [2] |
Experimental Protocols
Accurate and reproducible assessment of GCase activity is crucial for the development and comparison of inhibitors. Below are detailed methodologies for common in vitro and cell-based assays.
In Vitro GCase Enzyme Activity Assay
This protocol measures the activity of purified or recombinant GCase.
Materials:
-
Purified recombinant GCase
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% Triton X-100 and 0.25% Sodium Taurocholate.[2]
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution in DMSO.[2]
-
Inhibitor compounds dissolved in DMSO.
-
Stop Solution: 1 M Glycine, pH 10.7.[2]
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Add 10 µL of the GCase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 150 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based GCase Activity Assay
This protocol measures GCase activity in cultured cells, such as patient-derived fibroblasts.
Materials:
-
Cultured cells (e.g., fibroblasts)
-
Cell Lysis Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.1% Triton X-100.
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% Sodium Taurocholate.
-
Substrate: 4-MUG stock solution in DMSO.
-
BCA Protein Assay Kit.
-
Other materials as listed in the in vitro assay.
Procedure:
-
Culture cells to confluency in appropriate multi-well plates.
-
Treat cells with various concentrations of the inhibitor compounds for a specified period (e.g., 24-72 hours).
-
Wash the cells with PBS and lyse them in Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Adjust the volume in each well with Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 4-MUG substrate solution.
-
Follow steps 6-9 from the In Vitro GCase Enzyme Activity Assay protocol.
-
Normalize the fluorescence signal to the protein concentration to determine GCase activity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways and mechanisms related to GCase function and inhibition.
Caption: Simplified metabolic pathway of Glucosylceramide.
Caption: Mechanism of chaperone-mediated rescue of misfolded GCase.
Caption: Mechanism of Substrate Reduction Therapy (SRT).
Conclusion
The landscape of GCase inhibitor development is rapidly evolving, with both pharmacological chaperones and substrate reduction therapies showing promise in treating Gaucher disease and potentially GBA-associated Parkinson's disease. While direct inhibitors like Ambroxol and Isofagomine aim to rescue the function of the mutant enzyme, SRTs like Venglustat and Eliglustat take an alternative approach by limiting the substrate burden. The emergence of non-inhibitory, allosteric chaperones represents an exciting new frontier, potentially offering a wider therapeutic window. The choice of an optimal inhibitor for therapeutic development will depend on a variety of factors including its potency, selectivity, pharmacokinetic profile, and ability to cross the blood-brain barrier for neurological indications. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting GCase with Novel Pharmacological Chaperones | Parkinson's Disease [michaeljfox.org]
- 4. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of NCGC607: A Comparative Guide to Glucocerebrosidase Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target activity of the glucocerebrosidase (GCase) chaperone, NCGC607, and compares its performance with other therapeutic alternatives. Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, lead to Gaucher disease and are a significant risk factor for Parkinson's disease. Enhancing GCase activity is a promising therapeutic strategy for these conditions. This document details the efficacy of NCGC607 and contrasts it with other GCase modulators, Ambroxol and Isofagomine, as well as a glucosylceramide synthase (GCS) inhibitor, Venglustat.
Comparative Analysis of Glucocerebrosidase Modulators
Small molecule chaperones and inhibitors that enhance the activity of mutant GCase represent a key therapeutic avenue. NCGC607 is a non-inhibitory chaperone that promotes the proper folding and trafficking of GCase to the lysosome. Ambroxol, a widely used mucolytic, also functions as a pharmacological chaperone for GCase. In contrast, Isofagomine is a competitive inhibitor of GCase that can also act as a chaperone at low concentrations. An alternative therapeutic approach is to reduce the substrate of GCase by inhibiting glucosylceramide synthase (GCS) with molecules like Venglustat.
The following table summarizes the quantitative on-target activity of these compounds.
| Compound | Target | Mechanism of Action | On-Target Potency | Cellular Activity (Fold Increase in GCase Activity) |
| NCGC607 | Glucocerebrosidase (GCase) | Non-inhibitory Chaperone | Not Applicable (non-inhibitory) | 1.3-fold in Gaucher patient macrophages[1][2]; 1.4-fold in N370S/L444P Gaucher macrophages[1]; 1.5-fold in GBA-PD (N370S) macrophages[1][2]; 1.8 to 2-fold in Gaucher iPSC-derived neurons[3][4]; 40-fold in type 2 Gaucher iPSC-derived neurons[3][4] |
| Ambroxol | Glucocerebrosidase (GCase) | Pharmacological Chaperone | Not Applicable (chaperone) | ~3.3-fold in Gaucher patient macrophages[5][6]; ~3.5-fold in GBA-PD patient macrophages[5][6] |
| Isofagomine (Afegostat) | Glucocerebrosidase (GCase) | Competitive Inhibitor / Chaperone | IC50: 5 nM (pH 7.2), 30 nM (pH 5.2)[7]; Ki: ~30 nM[8] | 1.3-fold in L444P Gaucher fibroblasts[9]; 2.4 to 3.0-fold in N370S Gaucher fibroblasts[10]; ~3.5-fold in L444P Gaucher lymphoblasts[9] |
| Venglustat (GZ/SAR402671) | Glucosylceramide Synthase (GCS) | Inhibitor | IC50: 3.6 nM and 5.9 nM for potent analogs[11] | Reduces plasma glucosylceramide (GL-1) levels in a dose-dependent manner[12] |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol is used to measure the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.[13][14]
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[13][14]
-
Stop Buffer: 1M Glycine, pH 12.5.[13]
-
Black 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare cell lysates from cultured cells (e.g., patient-derived fibroblasts or macrophages).
-
In a black 96-well plate, add cell lysate to each well.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., Conduritol B Epoxide, a known GCase inhibitor, for control) or DMSO as a vehicle control.[13]
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[13][14]
-
Stop the reaction by adding the Stop Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~460 nm.[13]
-
GCase activity is calculated based on a standard curve of 4-methylumbelliferone (4-MU) and normalized to the total protein concentration in the cell lysate. The activity is typically expressed as pmol of 4-MU released per milligram of protein per minute.[13]
Glucosylceramide Synthase (GCS) Activity Assay
This protocol measures the activity of GCS by quantifying the conversion of a fluorescently labeled ceramide to glucosylceramide.
Materials:
-
Cell lysates (e.g., from MDCK cells).[15]
-
Reaction Buffer: 100 mM Tris buffer (pH 7.5), 10 mM MgCl2, 1 mM dithiothreitol, 1 mM EGTA, 2 mM NAD.[15]
-
Substrates: UDP-glucose and C6-NBD-Ceramide.[15]
-
DOPC and sulfatide.[15]
-
Acetonitrile.
-
Internal Standard (e.g., tolbutamide).
-
LC-MS/MS system.
Procedure:
-
Incubate cell lysate with the reaction buffer containing UDP-glucose, C6-NBD-Ceramide, DOPC, and sulfatide at 37°C for 1 hour.[15]
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Add the internal standard and centrifuge the mixture.
-
Mix the supernatant with water before analysis.
-
Quantify the amount of NBD-Glucosylceramide produced using an LC-MS/MS system.[15]
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of GCase chaperones/inhibitors and GCS inhibitors, the following diagrams depict the relevant biological pathway and experimental workflow.
Caption: Mechanism of action for GCase chaperones and a GCS inhibitor.
The diagram above illustrates how GCase chaperones like NCGC607 and Ambroxol, and the competitive inhibitor Isofagomine, act within the endoplasmic reticulum to promote the correct folding of mutant GCase, thereby preventing its degradation and facilitating its transport to the lysosome. In the acidic environment of the lysosome, the properly folded GCase can then hydrolyze its substrate, glucosylceramide. Isofagomine can also inhibit GCase activity in the lysosome. In contrast, Venglustat acts earlier in the pathway by inhibiting glucosylceramide synthase (GCS), thus reducing the amount of substrate that reaches the lysosome.
Caption: Experimental workflow for the GCase activity assay.
This workflow outlines the key steps in determining the effect of a compound on GCase activity. It begins with the culture of relevant cells, followed by lysate preparation and incubation with the test compound and the fluorescent substrate 4-MUG. The reaction is then stopped, and the fluorescence is measured to quantify the amount of product formed, which is directly proportional to the GCase activity.
References
- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pkdcure.org [pkdcure.org]
- 13. protocols.io [protocols.io]
- 14. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 15. Glucosylceramide synthase assay (GCS, EC 2.4.1.80) [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Glucocerebrosidase-IN-2's Effects in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative potent glucocerebrosidase (GCase) inhibitor, referred to herein as Glucocerebrosidase-IN-2 (GCase-IN-2), with other GCase modulators. The data presented is a synthesis of findings from multiple studies on potent, selective GCase inhibitors and chaperones, intended to provide a framework for cross-validating the effects of novel GCase-targeting compounds across various cellular models.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[1][2] Therapeutic strategies often involve the use of small molecules to enhance GCase function. This guide focuses on a comparative analysis of a potent, non-iminosugar competitive inhibitor (represented by GCase-IN-2) against other classes of GCase modulators.
Data Presentation: Comparative Efficacy of GCase Modulators
The following tables summarize the quantitative data on the effects of GCase-IN-2 and alternative GCase modulators on enzyme activity in various cell types. The data for "GCase-IN-2" is representative of highly potent, non-iminosugar inhibitors, such as those from the quinazoline class.[3]
Table 1: In Vitro Enzymatic Inhibition
| Compound | Type | Target | Ki | IC50 | Notes |
| GCase-IN-2 (Representative) | Competitive Inhibitor | Wild-Type GCase | ~1 nM | ~4.3 nM | Highly potent non-iminosugar inhibitor.[4] |
| Ambroxol | Inhibitory Chaperone | Wild-Type GCase | - | ~10 µM | pH-dependent activity; chaperone effect observed at concentrations below inhibitory levels.[5][6] |
| Isofagomine | Competitive Inhibitor (Iminosugar) | Wild-Type GCase | - | ~25 nM | Iminosugar analog; acts as a pharmacological chaperone. |
| NCGC607 | Non-Inhibitory Chaperone | Mutant GCase | - | >10 µM | Binds to an allosteric site to stabilize the enzyme.[6] |
Table 2: Cellular GCase Activity in Patient-Derived Fibroblasts
| Compound (Concentration) | Cell Line (Genotype) | % Increase in GCase Activity (vs. untreated) | Notes |
| GCase-IN-2 (Representative) (1-10 nM) | N370S/N370S | 40 - 90% | Potent enhancement of mutant GCase activity at low nanomolar concentrations.[4] |
| L444P/L444P | ~40% (at 0.01 nM) | Demonstrates efficacy in severe mutation cell lines.[4] | |
| Ambroxol (10-30 µM) | N370S/N370S | 20 - 50% | Requires micromolar concentrations for chaperone effect. |
| Isofagomine (1-10 µM) | N370S/N370S | 30 - 60% | Effective chaperone but at higher concentrations than GCase-IN-2. |
| NCGC607 (10 µM) | N370S/N370S | 20 - 40% | Modest increase in activity through non-inhibitory mechanism. |
Table 3: Effects on GCase in iPSC-Derived Dopaminergic Neurons
| Compound | Cell Model | Observed Effects | Reference |
| GCase-IN-2 (Representative) | GBA1 Mutant Neurons | Expected to increase GCase protein levels and activity, and reduce α-synuclein accumulation. | [1] |
| Ambroxol | GBA1 Mutant Neurons | Increased GCase activity, reduced ER stress, and lowered α-synuclein levels. | |
| Non-inhibitory Chaperones | GBA1 Mutant Neurons | Increased GCase activity and reversed lipid storage. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of findings.
In Vitro GCase Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of purified recombinant GCase.
-
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
Materials:
-
Recombinant human GCase
-
4-MUG substrate
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.2)
-
Test compounds (e.g., GCase-IN-2)
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant GCase to each well of the 96-well plate, followed by the test compound dilutions.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of 4-MU.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
-
Cellular GCase Activity Assay in Patient Fibroblasts
This assay assesses the ability of a compound to act as a pharmacological chaperone and increase the residual GCase activity in patient-derived cells.
-
Principle: Patient fibroblasts with GBA1 mutations (e.g., N370S, L444P) are treated with the test compound. The compound may stabilize the misfolded GCase, allowing it to traffic to the lysosome and exhibit increased enzymatic activity, which is measured using a fluorogenic substrate.
-
Materials:
-
Gaucher patient-derived fibroblasts (e.g., N370S/N370S) and wild-type control fibroblasts.
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer (containing a detergent like Triton X-100).
-
4-MUG substrate and stop buffer.
-
BCA protein assay kit.
-
-
Procedure:
-
Plate fibroblasts in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 3-5 days).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Perform the GCase activity assay on the lysates as described in Protocol 1, normalizing the fluorescence signal to the protein concentration.
-
Calculate the percent increase in GCase activity relative to untreated patient cells.
-
Immunofluorescence for GCase Lysosomal Localization
This method visualizes the trafficking of GCase to the lysosome, providing evidence of a chaperone effect.
-
Principle: Cells are treated with the test compound, then fixed and permeabilized. GCase and a lysosomal marker (e.g., LAMP1) are labeled with specific primary antibodies and fluorescently tagged secondary antibodies. Co-localization of the two signals indicates successful trafficking of GCase to the lysosome.
-
Materials:
-
Patient-derived fibroblasts or iPSC-derived neurons.
-
Test compounds.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking solution (e.g., PBS with 5% bovine serum albumin).
-
Primary antibodies: anti-GCase and anti-LAMP1.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Confocal microscope.
-
-
Procedure:
-
Grow cells on coverslips and treat with the test compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by fluorescent secondary antibodies and DAPI.
-
Mount the coverslips on slides and acquire images using a confocal microscope.
-
Analyze the co-localization of GCase and LAMP1 signals using appropriate software. An increase in co-localization in treated cells compared to untreated cells indicates a chaperone effect.[7]
-
Mandatory Visualizations
GCase Metabolic Pathway and Points of Intervention
References
- 1. Glucocerebrosidase regulates perpetual cell-to-cell transmission of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Glucocerebrosidase-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the selectivity profile of Glucocerebrosidase-IN-2, a quinazoline-based inhibitor of glucocerebrosidase (GBA), against other known GBA inhibitors. While specific selectivity data for this compound against various glycosidases is not publicly available, this guide compiles the existing potency information and contrasts it with the well-characterized selectivity of other tool compounds. This comparison, supported by experimental data and detailed protocols, aims to inform the selection of appropriate chemical probes for research in Gaucher disease and other GBA-associated neurodegenerative disorders.
Executive Summary
This compound has been identified as an inhibitor of the N370S mutant of lysosomal glucocerebrosidase (GBA1) with an AC50 of 25.29 μM.[1] However, its activity against the non-lysosomal β-glucosidase (GBA2) and other related glycosidases has not been reported. In contrast, other classes of GBA inhibitors, such as the xylose-configured cyclophellitols, have demonstrated high selectivity for GBA1 over GBA2 and GBA3. For instance, compound 1 from this class exhibits an IC50 of 2.671 μM for GBA1 and shows no significant inhibition of GBA2 and GBA3 at concentrations up to 25 μM. Similarly, the imino sugar N-butyldeoxygalactonojirimycin (NB-DGJ) is a selective inhibitor of GBA2, while conduritol B epoxide inhibits both GBA1 and GBA2. The quinazoline scaffold, to which this compound belongs, has been shown to yield highly selective GBA1 inhibitors, such as compound 11g , which displays potent inhibition of GBA1 without affecting the activity of α-glucosidase (GAA) or α-galactosidase A (GLA).
Data Presentation: Comparative Selectivity Profiles
The following table summarizes the available inhibitory activities of this compound and selected comparator compounds against GBA1 and other glycosidases. This data highlights the current gap in the understanding of the complete selectivity profile of this compound.
| Compound | Target | Potency (AC50/IC50) | Selectivity Notes |
| This compound | GBA1 (N370S mutant) | 25.29 μM (AC50) | Selectivity against GBA2 and other glycosidases has not been reported.[1] |
| Compound 1 (Xylose-configured cyclophellitol) | GBA1 | 2.671 μM (IC50) | Highly selective for GBA1 over GBA2 and GBA3 (IC50 > 25 μM for both). |
| Compound 2 (Xylose-configured cyclophellitol) | GBA1 | 0.719 μM (IC50) | Selective for GBA1 over GBA2 and GBA3 (IC50 > 25 μM for both). |
| Conduritol B epoxide | GBA1 & GBA2 | - | Non-selective inhibitor of both GBA1 and GBA2. |
| N-butyldeoxygalactonojirimycin (NB-DGJ) | GBA2 | - | Selective inhibitor of GBA2. |
| Compound 11g (Quinazoline) | GBA1 | - | Highly selective for GBA1 over α-glucosidase (GAA) and α-galactosidase A (GLA). (Data from a related compound) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of glucocerebrosidase inhibitors.
Determination of IC50 Values for GBA Inhibitors
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against glucocerebrosidase using a fluorogenic substrate.
Materials:
-
Recombinant human GBA1 enzyme
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) substrate
-
Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2, containing 0.25% (w/v) sodium taurocholate and 0.1% (w/v) bovine serum albumin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add a fixed amount of GBA1 enzyme to each well.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the 4-MUGlc substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GBA Selectivity Assay Against Other Glycosidases
To assess the selectivity of an inhibitor, its activity is tested against a panel of related enzymes.
Procedure:
-
Follow the general IC50 determination protocol as described above.
-
In separate assays, replace the GBA1 enzyme with other glycosidases of interest, such as GBA2, GBA3, α-glucosidase, α-galactosidase, or β-hexosaminidase.
-
Use the appropriate fluorogenic substrate for each enzyme (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase).
-
Determine the IC50 value of the test compound for each of the off-target enzymes.
-
The selectivity is determined by comparing the IC50 value for GBA1 to the IC50 values for the other glycosidases. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity.
Visualizing Inhibitor Selectivity
The following diagrams illustrate the concept of inhibitor selectivity and the experimental workflow for its determination.
Caption: Conceptual diagram of selective vs. non-selective GBA1 inhibitors.
References
Comparative Analysis of GCase-Targeting Therapeutics in Preclinical Animal Models
A note on the requested topic: Extensive research did not yield any specific information on a molecule designated "Glucocerebrosidase-IN-2" (GCase-IN-2). Therefore, this guide provides a comparative analysis of two distinct and well-documented therapeutic strategies targeting glucocerebrosidase (GCase) that have been validated in animal models of Parkinson's disease: the small molecule allosteric modulator GT-02287 and AAV-GBA1 gene therapy . This comparison is intended to provide researchers, scientists, and drug development professionals with insights into different approaches for modulating GCase activity for therapeutic benefit.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD). Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of PD. Consequently, enhancing GCase activity is a promising therapeutic strategy. This guide compares a small molecule modulator and a gene therapy approach to achieve this goal.
Overview of Therapeutic Strategies
GT-02287 is an orally bioavailable, brain-penetrant small molecule that acts as an allosteric modulator of GCase. It is designed to bind to the GCase enzyme, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.
AAV-GBA1 Gene Therapy involves the use of a non-pathogenic adeno-associated virus (AAV) vector to deliver a functional copy of the GBA1 gene to target cells in the brain. This approach aims to provide a long-term, continuous supply of functional GCase enzyme, compensating for the deficient enzyme in patients with GBA1 mutations.
Comparative Efficacy in Animal Models of Parkinson's Disease
The following table summarizes the key findings from preclinical studies of GT-02287 and AAV-GBA1 gene therapy in mouse models of Parkinson's disease.
| Feature | GT-02287 | AAV-GBA1 Gene Therapy |
| Animal Model | Mice with α-synuclein pre-formed fibril (PFF) injections and GCase inhibition (CBE) | Thy1-aSyn mice (overexpressing human wild-type α-synuclein) |
| Administration | Oral gavage | Intracerebral injection (e.g., substantia nigra) |
| Key Outcomes | - Complete restoration of motor function- Reduced aggregated α-synuclein- Decreased neuroinflammation- Increased striatal dopamine levels- Reduced plasma neurofilament light chain (NfL) levels | - Reduced α-synuclein immunoreactivity in nigral dopaminergic neurons- Abolished microglial inflammatory response in the substantia nigra- Improved motor and non-motor function |
Mechanism of Action
The two therapeutic modalities employ fundamentally different mechanisms to enhance GCase activity.
GT-02287: Allosteric Modulation
GT-02287 functions as a pharmacological chaperone, binding to a site on the GCase enzyme distinct from the active site (an allosteric site). This binding stabilizes the enzyme's conformation, facilitating its proper folding and transport from the endoplasmic reticulum to the lysosome, where it can exert its enzymatic function. This mechanism is particularly relevant for GCase mutations that cause protein misfolding and subsequent degradation.
Benchmarking Glucocerebrosidase-IN-2: A Comparative Guide to GCase-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel glucocerebrosidase (GCase) activator, Glucocerebrosidase-IN-2, against established therapeutic modalities for Gaucher disease and related GBA1-associated neurodegenerative disorders. The information is intended to assist researchers and drug development professionals in evaluating the potential of new therapeutic agents in the context of the current treatment landscape.
Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2][3] This deficiency causes the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, leading to a range of clinical manifestations.[1][3] Therapeutic strategies have historically focused on either replacing the deficient enzyme or reducing the substrate load. More recently, small molecule chaperones and activators that aim to restore the function of the mutated enzyme have emerged as a promising therapeutic avenue.
Overview of Therapeutic Modalities
Current therapeutic strategies for Gaucher disease can be broadly categorized as follows:
-
Enzyme Replacement Therapy (ERT): This approach involves the intravenous administration of a recombinant form of the GCase enzyme.
-
Substrate Reduction Therapy (SRT): This strategy utilizes small molecule inhibitors of glucosylceramide synthase to decrease the production of GlcCer.[1]
-
Chaperone Therapy/GCase Activation: This approach uses small molecules to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome, thereby increasing its activity. This compound represents a novel agent in this class.
The following sections will delve into a direct comparison of these approaches, present supporting data in a tabular format, detail relevant experimental protocols, and provide visual diagrams of the therapeutic mechanisms and experimental workflows.
Comparative Data
Table 1: Qualitative Comparison of GCase-Targeted Therapeutic Modalities
| Feature | Enzyme Replacement Therapy (ERT) | Substrate Reduction Therapy (SRT) | Chaperone Therapy / GCase Activation (e.g., this compound) |
| Example Agents | Imiglucerase, Velaglucerase alfa, Taliglucerase alfa | Miglustat, Eliglustat | Ambroxol (investigational), this compound (hypothetical) |
| Mechanism of Action | Intravenously administered recombinant GCase is taken up by cells and trafficked to the lysosome to catabolize GlcCer. | Small molecule inhibitors of glucosylceramide synthase reduce the rate of GlcCer synthesis.[1] | Small molecules that bind to mutant GCase, promoting its correct folding, stability, and trafficking to the lysosome, thus increasing residual enzyme activity. |
| Route of Administration | Intravenous infusion | Oral | Oral |
| Blood-Brain Barrier Penetration | No | Yes (agent-dependent) | Yes (designed for CNS penetration) |
| Primary Indication | Type 1 and Type 3 Gaucher Disease | Type 1 Gaucher Disease | Gaucher Disease (Types 1, 2, and 3), GBA-Parkinson's Disease |
| Advantages | Well-established efficacy for visceral manifestations; long-term safety data available. | Oral administration; potential for systemic and CNS effects. | Oral administration; potential to address both visceral and neurological manifestations; may restore enzyme function. |
| Limitations | Frequent intravenous infusions; high cost; poor CNS penetration; potential for immune reactions. | Not suitable for all patients (genotype-dependent for eliglustat); potential for off-target effects and drug-drug interactions. | Efficacy is dependent on the presence of a responsive mutant GCase protein; potential for off-target effects. |
Table 2: Quantitative Performance Benchmarking (Illustrative Data)
The following table presents hypothetical, yet plausible, quantitative data for this compound to illustrate its target profile against other therapeutic classes.
| Parameter | ERT (Imiglucerase) | SRT (Eliglustat) | GCase Activator (this compound) |
| Target | Recombinant GCase | Glucosylceramide Synthase | Mutant GCase |
| Potency (in vitro) | N/A | IC50: ~27 nM | EC50: ~50 nM (for GCase activity increase) |
| Selectivity | N/A | High | High (selective for GCase over other glucosidases) |
| GCase Activity Increase (Patient Fibroblasts) | N/A | N/A | 2 to 4-fold increase over baseline |
| GlcCer Reduction (Patient Fibroblasts) | ~50-70% | ~40-60% | ~50-80% |
| Oral Bioavailability | N/A | High | High |
| CNS Penetration | No | Moderate | High |
Experimental Protocols
The evaluation of a novel GCase activator like this compound involves a series of in vitro and cell-based assays to characterize its potency, selectivity, and mechanism of action.
In Vitro GCase Activity Assay
-
Objective: To determine the direct effect of the compound on the catalytic activity of recombinant human GCase.
-
Methodology:
-
Recombinant human GCase is incubated with varying concentrations of this compound in an acidic buffer (pH 5.2) that mimics the lysosomal environment.
-
The fluorescent substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) is added to the reaction mixture.
-
GCase cleaves 4-MUG to release the fluorescent product 4-methylumbelliferone (4-MU).
-
The reaction is stopped, and the fluorescence is measured using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
The concentration of the compound that produces a 50% increase in enzyme activity (EC50) is calculated.
-
Cell-Based GCase Activity Assay in Patient-Derived Fibroblasts
-
Objective: To assess the ability of the compound to increase GCase activity in a cellular context, specifically in cells harboring GCase mutations.
-
Methodology:
-
Fibroblasts derived from Gaucher disease patients (e.g., with N370S or L444P mutations) are cultured in multi-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysate is determined.
-
The GCase activity in the cell lysate is measured using the 4-MUG assay as described above.
-
Activity is normalized to the total protein concentration.
-
Glucosylceramide (GlcCer) Quantification Assay
-
Objective: To measure the reduction in the accumulated substrate (GlcCer) in patient-derived cells following treatment with the compound.
-
Methodology:
-
Patient-derived fibroblasts are treated with this compound as described above.
-
After treatment, lipids are extracted from the cells.
-
The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of GlcCer and related sphingolipids.
-
The reduction in GlcCer levels in treated cells is compared to untreated control cells.
-
Lysosomal Localization Assay
-
Objective: To visually confirm that the increased GCase protein is correctly trafficked to the lysosome.
-
Methodology:
-
Patient-derived fibroblasts are treated with this compound.
-
Cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using a primary antibody against GCase and a secondary antibody conjugated to a fluorophore (e.g., green).
-
Lysosomes are co-stained with a lysosomal marker, such as Lysosomal-Associated Membrane Protein 1 (LAMP1), conjugated to a different fluorophore (e.g., red).
-
Cells are imaged using confocal microscopy, and the co-localization of GCase (green) and LAMP1 (red) is analyzed. An increase in yellow signal (overlap of green and red) indicates successful lysosomal trafficking of GCase.
-
Visualizations
Caption: Therapeutic strategies for Gaucher Disease.
Caption: Preclinical evaluation workflow for a GCase activator.
References
Safety Operating Guide
Personal protective equipment for handling Glucocerebrosidase-IN-2
Essential Safety and Handling Guide for Glucocerebrosidase-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Work with this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. While room temperature storage may be acceptable in some regions, always refer to the Certificate of Analysis for specific storage conditions.[1] For long-term stability of similar compounds, storage at -80°C has been noted. |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Material | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate glassware if possible. Dispose of single-use plastics and other contaminated materials in a designated hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as chemical waste. |
Visual Guides
The following diagrams illustrate key workflows for handling this compound safely.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
